Product packaging for 1,4-Dihydroanthracene(Cat. No.:CAS No. 5910-32-7)

1,4-Dihydroanthracene

Cat. No.: B14153965
CAS No.: 5910-32-7
M. Wt: 180.24 g/mol
InChI Key: FTDLXZYXJAJLIP-UHFFFAOYSA-N
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Description

1,4-Dihydroanthracene (CAS 5910-32-7) is an organic compound with the molecular formula C14H12 and a molecular weight of 180.2451 g/mol . This dihydroanthracene derivative serves as a key structural motif in developing potent chemosensitizers for overcoming multidrug resistance (MDR) in cancer cells . Its semi-rigid bridged dihydroanthracene nucleus provides an excellent platform for structure-activity relationship (SAR) studies, allowing researchers to investigate the topology of pharmacophoric groups essential for reversing MDR . The primary mechanism of action for this compound derivatives involves inhibition of the P-glycoprotein (P-gp) efflux pump, which is overexpressed in multidrug-resistant cancer cells and responsible for reduced intracellular accumulation of chemotherapeutic agents . Specific derivatives have demonstrated remarkable potency, exhibiting 10–80 times greater efflux inhibition activity compared to verapamil, a common reference drug in MDR research . The high lipophilicity and aromatic ring structure of these compounds contribute to their biological activity, aligning with established features of effective chemosensitizers . Thermochemical data for the gaseous phase is available, including constant pressure heat capacity (Cp,gas) values across a temperature range from 50K to 1500K . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12 B14153965 1,4-Dihydroanthracene CAS No. 5910-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydroanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDLXZYXJAJLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=CC3=CC=CC=C3C=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873142
Record name 1,4-Dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-32-7
Record name 1,4-Dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Dihydroanthracene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and available physicochemical data for 1,4-dihydroanthracene. It also addresses the synthetic routes to dihydroanthracene isomers.

Chemical Structure and IUPAC Name

The IUPAC name for the molecule is This compound .[1] Its chemical formula is C₁₄H₁₂.[1] The structure consists of three fused benzene (B151609) rings where one of the terminal rings is partially saturated.

Caption: Chemical structure of this compound.

Quantitative Data

Comprehensive experimental data for this compound is limited in the public domain. The following tables summarize the available computed physicochemical properties and gas-phase thermochemistry data.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight180.24 g/mol [1]
Exact Mass180.093900383 Da[1]
XLogP3-AA4.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count0[1]
Topological Polar Surface Area0 Ų[1]
Heavy Atom Count14[1]
Complexity204[1]

Table 2: Gas Phase Thermochemistry Data for this compound

Temperature (K)Constant Pressure Heat Capacity (Cp,gas) (J/mol*K)
5046.93
10068.75
15095.36
200125.91
273.15175.53
298.15193.0 ± 2.5
300194.26
400261.04
500318.08
600364.48
700402.07
800432.85
900458.36
1000479.71
1100497.71
1200512.98
1300526.00
1400537.16
1500546.77
Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols

For reference, a general procedure for the synthesis of the more common 9,10-dihydroanthracene (B76342) via Birch reduction is provided below.

Experimental Protocol: Birch Reduction of Anthracene (B1667546) to 9,10-Dihydroanthracene

This procedure is based on the general principles of the Birch reduction.[6][7]

Materials:

Procedure:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., argon or nitrogen).

  • Liquid ammonia is condensed into the flask at -78 °C (dry ice/acetone bath).

  • The alkali metal (e.g., lithium, 5.0 equivalents) is added in small portions to the liquid ammonia with stirring, resulting in the formation of a deep blue solution of solvated electrons.[6]

  • A solution of anthracene (1.0 equivalent) in a minimal amount of anhydrous THF is added dropwise to the stirred metal-ammonia solution.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for a designated period (typically 1-2 hours).

  • The reaction is quenched by the slow, dropwise addition of the proton source (e.g., tert-butanol, 2.4 equivalents) until the blue color dissipates.

  • Saturated aqueous ammonium chloride solution is then slowly added to neutralize any remaining alkali metal.

  • The cooling bath is removed, and the ammonia is allowed to evaporate overnight under a stream of nitrogen.

  • The remaining aqueous slurry is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure to yield the crude 9,10-dihydroanthracene.

  • The product can be further purified by recrystallization or column chromatography.

Logical Relationship: Birch Reduction of Anthracene

G A Anthracene B Radical Anion Intermediate A->B Single Electron Transfer C Cyclohexadienyl Radical B->C Protonation D Cyclohexadienyl Anion C->D Single Electron Transfer E 9,10-Dihydroanthracene D->E Protonation Reagents1 Na or Li in liquid NH3 (Electron Source) Reagents1->A Reagents1->C Reagents2 Ethanol or t-Butanol (Proton Source) Reagents2->B Reagents2->D

Caption: Simplified workflow of the Birch reduction of anthracene.

Spectral Data

Experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the public databases and literature reviewed for this guide. Characterization of this specific isomer would require experimental analysis following its synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

1,4-Dihydroanthracene is an isomer of dihydroanthracene where one of the terminal benzene (B151609) rings is partially hydrogenated. Its properties are dictated by the presence of both a fully aromatic naphthalene (B1677914) core and a non-aromatic, reactive hydroaromatic ring.

Data Presentation: A Comparative Summary

Quantitative data for this compound and its more extensively studied isomer, 9,10-dihydroanthracene (B76342), are summarized below. It is critical to note the scarcity of experimentally determined physical constants (e.g., melting and boiling points) specifically for the 1,4-isomer in published literature.

PropertyThis compound9,10-Dihydroanthracene (for comparison)
Molecular Formula C₁₄H₁₂[1][2]C₁₄H₁₂[3]
Molecular Weight 180.25 g/mol [1][2]180.25 g/mol [3]
IUPAC Name This compound[2]9,10-dihydroanthracene[3]
CAS Registry Number 5910-32-7[1][2]613-31-0[4]
Appearance -White solid[3]
Melting Point Data not available103-109 °C[4]
Boiling Point Data not available312 °C[4]
Density Data not available0.88 - 1.19 g/mL[3][4]
Solubility Expected to be soluble in nonpolar organic solventsInsoluble in water; soluble in alcohol, ether, benzene, chloroform, and carbon disulfide.[5][6]
Spectral Data

Specific experimental spectra for this compound are not widely available. The following summarizes expected spectral characteristics and available data for the 9,10-isomer.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene moiety and the aliphatic and olefinic protons on the di-hydro ring. For comparison, the ¹H NMR spectrum of 9,10-dihydroanthracene in CDCl₃ shows a multiplet for the eight aromatic protons around δ 7.21-7.33 ppm and a characteristic singlet for the four benzylic protons at δ 3.97 ppm.[7][8]

  • ¹³C NMR: The carbon NMR of this compound would display signals for both sp²-hybridized aromatic/olefinic carbons and sp³-hybridized aliphatic carbons. The spectrum for 9,10-dihydroanthracene in CDCl₃ exhibits signals for the aliphatic carbons at δ 36.32 ppm and aromatic carbons at δ 126.23, 127.53, and 136.83 ppm.[7][9]

  • IR Spectroscopy: The infrared spectrum of this compound would feature C-H stretching vibrations for both aromatic and aliphatic protons. Aromatic C=C stretching bands would also be present. The IR spectrum for 9,10-dihydroanthracene shows characteristic peaks corresponding to these functional groups.[10][11][12]

  • UV-Vis Spectroscopy: The ultraviolet-visible spectrum is sensitive to the extent of the conjugated π-system. Dihydroanthracenes, having a less extensive conjugated system than anthracene (B1667546), absorb light at shorter wavelengths.[13] The UV-Vis spectrum for 9,10-dihydroanthracene confirms this, showing absorption maxima at approximately 264 nm and 272 nm.[14]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and manipulation of this compound. The following sections outline key methodologies.

Synthesis of Dihydroanthracene via Birch Reduction

The Birch reduction is a standard method for the partial reduction of aromatic rings.[15][16] While this reaction on anthracene typically yields the thermodynamically more stable 9,10-dihydroanthracene as the major product, the general protocol is foundational.[5][15]

Methodology:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dry-ice condenser, a gas inlet, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Ammonia (B1221849) Condensation: Anhydrous ammonia gas is condensed into the reaction flask, cooled to -78 °C using a dry ice/acetone bath, to serve as the solvent.[15]

  • Reactant Preparation: A solution of anthracene and a proton source, typically an alcohol like ethanol (B145695) or tert-butanol, is prepared in an appropriate solvent (e.g., THF).[17]

  • Dissolving Metal Addition: Small pieces of an alkali metal, such as sodium or lithium, are carefully added to the liquid ammonia, resulting in the formation of a characteristic deep blue solution due to the presence of solvated electrons.[15]

  • Reduction Reaction: The anthracene solution is added dropwise to the stirred blue solution of solvated electrons. The reaction progress can be monitored by the persistence of the blue color, which indicates an excess of the reducing agent.

  • Quenching: Once the reaction is complete, the excess alkali metal is quenched by the cautious addition of a proton source like ammonium (B1175870) chloride or by allowing the ammonia to evaporate.

  • Workup and Isolation: After the ammonia has evaporated, water and an organic solvent (e.g., diethyl ether) are added to the residue. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude dihydroanthracene product.[18]

  • Purification: The product mixture can be purified using column chromatography or recrystallization to isolate the desired dihydroanthracene isomers.

Oxidative Aromatization to Anthracene

A primary chemical characteristic of dihydroanthracenes is their propensity to undergo oxidative dehydrogenation to reform the fully aromatic anthracene structure. This reaction can be achieved with various oxidizing agents.

Methodology:

  • Reactant Mixture: 9,10-Dihydroanthracene is dissolved in a suitable solvent, such as xylene.

  • Oxidant and Promoter: Molecular oxygen can be used as the oxidant, often in the presence of a promoter like activated carbon.

  • Reaction Conditions: The mixture is heated under an oxygen atmosphere to facilitate the oxidative aromatization.

  • Monitoring and Isolation: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is evaporated.

  • Purification: The resulting anthracene can be purified by recrystallization.

Mandatory Visualizations

Logical Workflow for Birch Reduction of Anthracene

The following diagram illustrates the key stages and transformations in the synthesis of dihydroanthracene via the Birch reduction mechanism.

Birch_Reduction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_intermediates Key Intermediates cluster_product Final Product reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node Anthracene Anthracene Step1 Step 1: Electron Transfer Anthracene->Step1 Na Na or Li (Alkali Metal) Na->Step1 e⁻ Step3 Step 3: Electron Transfer Na->Step3 e⁻ NH3 Liquid NH₃ (Solvent) ROH ROH (Proton Source) Step2 Step 2: Protonation ROH->Step2 H⁺ Step4 Step 4: Protonation ROH->Step4 H⁺ RadicalAnion Radical Anion Step1->RadicalAnion CyclohexadienylRadical Cyclohexadienyl Radical Step2->CyclohexadienylRadical CyclohexadienylAnion Cyclohexadienyl Anion Step3->CyclohexadienylAnion DHA Dihydroanthracene (9,10- or 1,4-) Step4->DHA RadicalAnion->Step2 CyclohexadienylRadical->Step3 CyclohexadienylAnion->Step4

Caption: Workflow of the Birch reduction for synthesizing dihydroanthracene.

Biological Activity

While many anthracene derivatives, particularly anthraquinones, exhibit a wide range of biological activities including anticancer and anti-inflammatory properties, this compound itself is not widely reported as a biologically active molecule.[19] Its significance in drug development is primarily as a synthetic intermediate or a structural motif within more complex molecules. There are no well-documented signaling pathways directly involving this compound.

References

1,4-Dihydroanthracene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,4-Dihydroanthracene

This technical guide provides a comprehensive overview of this compound, including its molecular properties, synthesis, and an exploration of the biological activities of its related compounds for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is a polycyclic aromatic hydrocarbon. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₄H₁₂
Molecular Weight 180.24 g/mol [1]
Exact Mass 180.0939 g/mol
IUPAC Name This compound[1]
CAS Number 5910-32-7[1]
XLogP3 4.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 0
Topological Polar Surface Area 0 Ų

Synthesis of a Dihydroanthracene Derivative: Diels-Alder Reaction

Experimental Protocol: Synthesis of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640)

Materials:

Procedure:

  • In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.[5]

  • Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.[2]

  • Maintain reflux for approximately 30 minutes.[4] The reaction is typically rapid at the boiling point of xylene.[4]

  • After the reflux period, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution.[5]

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene.

  • Dry the product. Due to the high boiling point of xylene, air drying may be inefficient.[2]

A solvent-free, or "neat," version of this reaction can also be performed by heating the reactants together between 210-260°C for about 15 minutes, which can lead to the direct formation of large crystals.[6]

Chemical Reactivity

The primary reaction associated with the formation of the dihydroanthracene core is the [4+2] cycloaddition, also known as the Diels-Alder reaction.[2][3] In this reaction, anthracene acts as the diene. This reaction is highly efficient and stereospecific, making it a valuable tool in organic synthesis.[2]

Applications in Research and Drug Development

Direct biological applications and studies on this compound are limited in the reviewed literature. However, its structural analogs, particularly the anthraquinones (anthracene-9,10-diones), are a significant class of compounds with well-documented biological activities.

Anticancer Properties of Anthracene Derivatives:

  • Anthraquinones: Many natural and synthetic anthraquinones exhibit potent anticancer properties.[7] Marketed anticancer drugs such as doxorubicin, daunorubicin, and mitoxantrone (B413) feature the anthraquinone (B42736) scaffold.[8] These compounds are known to intercalate into DNA and inhibit the enzyme topoisomerase II, leading to disruption of DNA replication and transcription in rapidly dividing cancer cells.[9]

  • 1,4-Anthracenediones: Substituted 1,4-anthracenediones have been synthesized and shown to possess cytotoxic activity against various human and murine leukemia cell lines.[8]

  • Dihydroxyanthraquinones: Novel derivatives of 1,4-dihydroxyanthraquinone have been designed to covalently bind to topoisomerase II and have shown potent anti-proliferative effects against human liver cancer cells.[9] Some of these compounds were observed to induce apoptosis and could enter both the cytoplasm and the nucleus of cancer cells.[9]

It is postulated that the mode of binding for some disubstituted anthracene-9,10-diones to DNA involves the side chains occupying both the major and minor grooves, which may confer distinct cytotoxic properties.[10]

While this compound itself is not directly implicated as an active therapeutic agent in the available literature, its core structure is a component of a broader class of molecules with significant potential in medicinal chemistry. Further research could explore whether this compound and its simpler derivatives possess any of the biological activities seen in the more complex anthraquinone analogs.

Logical Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of a dihydroanthracene derivative via the Diels-Alder reaction.

G Reactants Anthracene + Maleic Anhydride Solvent Add Xylene Reactants->Solvent Reflux Reflux at Boiling Point Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Crystallization Product Crystallization Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Petroleum Ether Filtration->Washing Product 9,10-dihydroanthracene- 9,10-α,β-succinic anhydride Washing->Product

References

An In-depth Technical Guide to 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5910-32-7

This technical guide provides a comprehensive overview of 1,4-Dihydroanthracene, targeting researchers, scientists, and professionals in drug development. The document covers its fundamental properties, synthesis, and relevant reactions, with a focus on detailed experimental protocols and data presentation.

Core Properties of this compound

This compound is a partially hydrogenated derivative of anthracene (B1667546), a polycyclic aromatic hydrocarbon. Understanding its chemical and physical properties is crucial for its application in research and synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 5910-32-7[1][2][3]
Molecular Formula C₁₄H₁₂[1][2][3]
Molecular Weight 180.24 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1C=CC2=CC3=CC=CC=C3C=C21[1]
InChI Key FTDLXZYXJAJLIP-UHFFFAOYSA-N[1][2][3]
Spectroscopic Data

Table 1.2.1: ¹H NMR Data for 9,10-Dihydroanthracene

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.33 - 7.21m8HAromatic Protons
3.97s4HMethylene Protons (C9, C10)

Solvent: CDCl₃, Frequency: 400 MHz[4]

Table 1.2.2: ¹³C NMR Data for 9,10-Dihydroanthracene

Chemical Shift (ppm)Assignment
136.83Aromatic C (quaternary)
127.53Aromatic CH
126.23Aromatic CH
36.32Methylene C (C9, C10)

Solvent: CDCl₃, Frequency: 100 MHz[4]

Table 1.2.3: Key FTIR Absorption Bands for Anthracene Derivatives

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050C-H StretchAromatic
~2900C-H StretchAliphatic (CH₂)
~1600-1450C=C StretchAromatic Ring
~880-730C-H BendAromatic (out-of-plane)

Note: The presence of aliphatic C-H stretching bands around 2900 cm⁻¹ would be a key indicator for the dihydro-derivatives compared to anthracene.

Synthesis of Dihydroanthracene Isomers

The selective synthesis of this compound is not straightforward. The most common method for the reduction of anthracene, the Birch reduction, typically yields the 9,10-dihydro isomer as the major product due to the preservation of the aromaticity of the two terminal benzene (B151609) rings.[5][6] However, modifications of the Birch reduction or other reduction methods might offer pathways to different isomers, including the 1,4-dihydro derivative.

Experimental Protocol: Birch Reduction of Anthracene

This protocol describes a general procedure for the reduction of anthracene, which is known to predominantly yield 9,10-Dihydroanthracene.[5][6][7][8][9]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Stirring apparatus

  • Dropping funnel

  • Low-temperature thermometer

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous liquid ammonia into the flask.

  • Add anthracene dissolved in a minimal amount of dry THF to the liquid ammonia with stirring.

  • Carefully add small, freshly cut pieces of sodium metal to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add anhydrous ethanol to the reaction mixture to protonate the intermediate radical anion and anion. The blue color will dissipate.

  • After the addition of ethanol is complete, allow the ammonia to evaporate under a stream of nitrogen.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

Relevant Reactions: Diels-Alder Reaction

Anthracene and its derivatives can undergo Diels-Alder reactions, where the central ring acts as a diene. This reaction is a powerful tool for the synthesis of complex polycyclic systems.

Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride

This protocol describes the classic [4+2] cycloaddition of anthracene with maleic anhydride.

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene (as solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a round-bottom flask, combine equimolar amounts of anthracene and maleic anhydride.

  • Add a sufficient amount of xylene to dissolve the reactants upon heating.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 30-60 minutes. The product, being less soluble in xylene, may start to precipitate.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

  • Dry the product to obtain 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Visualizations

Logical Workflow for Birch Reduction of Anthracene

Birch_Reduction Anthracene Anthracene in liquid NH₃/THF RadicalAnion Anthracene Radical Anion Anthracene->RadicalAnion 1. Single Electron Transfer Na Sodium Metal (Na) Na->RadicalAnion Radical Dihydroanthracenyl Radical RadicalAnion->Radical 2. Protonation Ethanol1 Ethanol (Proton Source) Ethanol1->Radical Anion Dihydroanthracenyl Anion Radical->Anion 3. Single Electron Transfer Na2 Sodium Metal (Na) Na2->Anion Product 9,10-Dihydroanthracene (Major Product) Anion->Product 4. Protonation Ethanol2 Ethanol (Proton Source) Ethanol2->Product

Caption: Birch reduction of anthracene to 9,10-dihydroanthracene.

Experimental Workflow for Diels-Alder Reaction

Diels_Alder_Workflow Start Start Combine Combine Anthracene, Maleic Anhydride, and Xylene in a round-bottom flask Start->Combine Heat Heat to Reflux (30-60 min) Combine->Heat Cool Cool to Room Temperature, then in an Ice Bath Heat->Cool Filter Vacuum Filter the Crystalline Product Cool->Filter Wash Wash with Cold Xylene or Petroleum Ether Filter->Wash Dry Dry the Product Wash->Dry Product Obtain Pure 9,10-dihydroanthracene-9,10-α,β-succinic anhydride Dry->Product

Caption: Experimental workflow for the Diels-Alder reaction.

References

The Solubility of 1,4-Dihydroanthracene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dihydroanthracene in organic solvents. Due to a scarcity of direct quantitative data for this compound in publicly available literature, this document leverages data for the parent compound, anthracene (B1667546), as a surrogate to provide insights into expected solubility trends. Furthermore, detailed experimental protocols for determining the solubility of sparingly soluble polycyclic aromatic hydrocarbons (PAHs) are presented, which can be directly applied to this compound.

Introduction to this compound and its Solubility

Quantitative Solubility Data (Anthracene as a Surrogate)

The following table summarizes the solubility of anthracene in a range of common organic solvents. It is anticipated that this compound, with its partially saturated ring, may exhibit slightly different but comparable solubility characteristics. The principle of "like dissolves like" suggests that its solubility will be highest in nonpolar, aromatic solvents.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Acetone-Slightly Soluble
Benzene-Slightly Soluble
Carbon Disulfide-Slightly Soluble
Chloroform-Slightly Soluble
Diethyl Ether-Slightly Soluble
Ethanol160.076
19.50.19
250.328
Hexane-0.37
Methanol19.50.18
Toluene16.50.92
10012.94
Xylene-Slightly Soluble

Note: "Slightly Soluble" indicates that while the compound dissolves, quantitative data was not specified in the consulted resources.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method, followed by quantitative analysis.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Conical flasks with stoppers

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for sparingly soluble compounds.

  • Sample Separation:

    • After the equilibration period, allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, two methods can be employed:

      • Centrifugation: Centrifuge the solution at a high speed to pellet the undissolved solute.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

  • Quantitative Analysis:

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

      • Accurately dilute a known volume of the saturated filtrate with the solvent to bring its absorbance within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector settings) for the analysis of this compound.

      • Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

      • Inject a known volume of the saturated filtrate and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account any dilution factors.

    • Express the solubility in desired units, such as g/100 g of solvent, mol/L, or mg/mL.

Synthesis of this compound

A plausible synthetic route to this compound can be visualized through a multi-step process, such as the Haworth synthesis, which involves Friedel-Crafts acylation followed by reduction and cyclization steps. The following diagram illustrates a logical workflow for such a synthesis.

G cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_reaction2 Step 2: Reduction cluster_reaction3 Step 3: Cyclization cluster_reaction4 Step 4: Reduction Benzene Benzene Acylation o-Benzoylbenzoic acid Benzene->Acylation AlCl3 PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Acylation Reduction o-Benzylbenzoic acid Acylation->Reduction Zn(Hg), HCl (Clemmensen Reduction) Cyclization Anthrone Reduction->Cyclization Conc. H2SO4 FinalProduct This compound Cyclization->FinalProduct Reducing Agent (e.g., NaBH4)

Caption: A logical workflow for the synthesis of this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers and professionals. By utilizing solubility data for the parent compound, anthracene, as a predictive tool and employing the detailed experimental protocol provided, the solubility of this compound in various organic solvents can be reliably determined. The visualized synthesis pathway further offers a logical approach for its preparation in a laboratory setting. This information is critical for advancing research and development in fields where the physicochemical properties of polycyclic aromatic hydrocarbons are of paramount importance.

References

The Electronic Landscape of the 1,4-Dihydroanthracene Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dihydroanthracene scaffold, a partially saturated derivative of the well-studied polycyclic aromatic hydrocarbon anthracene (B1667546), presents a unique electronic framework with potential applications in materials science and medicinal chemistry. Its non-planar, boat-like conformation disrupts the fully aromatic system of anthracene, leading to distinct electronic properties that can be strategically exploited. This in-depth technical guide provides a comprehensive overview of the electronic characteristics of the this compound core, offering valuable insights for researchers engaged in the design of novel functional molecules. Due to a scarcity of direct experimental data on the parent this compound, this guide leverages high-quality computational studies and comparative data from the parent anthracene molecule to elucidate its electronic properties.

Core Electronic Properties: A Comparative Analysis

The electronic properties of the this compound scaffold are best understood in comparison to its fully aromatic counterpart, anthracene. The hydrogenation at the 1 and 4 positions leads to a significant alteration of the π-electron system, which is reflected in its frontier molecular orbital energies, ionization potential, and electron affinity.

PropertyThis compound (Computed)Anthracene (Experimental)Reference
HOMO Energy -5.93 eV-5.75 eV[1]
LUMO Energy -0.73 eV-2.37 eV[1]
HOMO-LUMO Gap 5.20 eV3.38 eV[1]
Ionization Potential Not Available7.41 eV[2]
Electron Affinity Not Available0.53 eV[2]
Conductivity Not ReportedLow[3]

Note: The computed values for this compound are based on Density Functional Theory (DFT) calculations. Experimental values for anthracene are provided as a benchmark. The conductivity of anthracene is generally low, and it is expected that this compound would also be a poor conductor in its undoped state.

Experimental Methodologies for Electronic Characterization

The electronic properties of the this compound scaffold and its derivatives can be experimentally determined using a variety of spectroscopic and electrochemical techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule, providing information about the energies of the HOMO and LUMO levels.

Experimental Protocol:

A standard three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire). The experiment is conducted in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆ or tetrabutylammonium perchlorate (B79767) - TBAPO₄) to ensure conductivity. The potential is swept between a defined range, and the resulting current is measured. The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

G General Workflow for Cyclic Voltammetry cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep Dissolve this compound derivative and supporting electrolyte in solvent cell Place solution in electrochemical cell with working, reference, and counter electrodes prep->cell Transfer potentiostat Apply potential sweep with potentiostat cell->potentiostat Connect measure Record current response potentiostat->measure Control voltammogram Generate Cyclic Voltammogram (Current vs. Potential) measure->voltammogram Plot peaks Identify oxidation and reduction peaks voltammogram->peaks Analyze homo_lumo Calculate HOMO and LUMO energies from peak potentials peaks->homo_lumo Correlate

General workflow for determining electronic properties via cyclic voltammetry.
UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can be related to the energy gap between the ground and excited states.

Experimental Protocol:

A solution of the this compound derivative is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

G Workflow for UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis prep Prepare a dilute solution of the This compound derivative in a UV-transparent solvent cuvette Fill a quartz cuvette with the sample solution and a reference cuvette with the pure solvent prep->cuvette Transfer spectrometer Record the absorption spectrum using a UV-Vis spectrophotometer cuvette->spectrometer Measure spectrum Obtain the UV-Vis absorption spectrum (Absorbance vs. Wavelength) spectrometer->spectrum Generate lambda_max Identify the absorption maxima (λmax) spectrum->lambda_max Analyze band_gap Calculate the optical band gap from the absorption onset lambda_max->band_gap Correlate

General workflow for determining the optical band gap via UV-Vis spectroscopy.

Relationship Between Electronic Properties

The fundamental electronic properties of the this compound scaffold are intrinsically linked. Understanding these relationships is crucial for designing molecules with tailored electronic characteristics.

G Interrelation of Electronic Properties HOMO HOMO Energy IP Ionization Potential HOMO->IP Directly related to Gap HOMO-LUMO Gap HOMO->Gap Difference determines Redox Redox Potentials HOMO->Redox Determines Oxidation Potential LUMO LUMO Energy EA Electron Affinity LUMO->EA Directly related to LUMO->Gap Difference determines LUMO->Redox Determines Reduction Potential Optical Optical Properties (UV-Vis Absorption) Gap->Optical Influences

Logical relationships between key electronic properties of the scaffold.

Role in Signaling Pathways: A Look at Anthracene Derivatives

While there is no direct evidence of the this compound scaffold itself being involved in specific biological signaling pathways, various derivatives of its parent compound, anthracene, have been investigated for their biological activity. For instance, certain anthraquinone (B42736) derivatives (structurally related to anthracene) have been shown to modulate pathways implicated in cancer, such as the Wnt/β-catenin signaling pathway.[4] It is plausible that functionalized this compound derivatives could be designed to interact with specific biological targets.

The following diagram illustrates a simplified representation of a signaling pathway where anthracene-like compounds could potentially act as modulators.

G Hypothetical Modulation of a Signaling Pathway Ligand External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Binds to Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response Leads to DHA_Derivative This compound Derivative DHA_Derivative->Kinase_Cascade Inhibits/Activates DHA_Derivative->Transcription_Factor Inhibits/Activates

A generalized signaling pathway potentially modulated by functionalized derivatives.

Conclusion

The this compound scaffold offers a versatile platform for the development of new materials and therapeutic agents. While a comprehensive experimental characterization of its electronic properties is still needed, computational studies and comparisons with anthracene provide a solid foundation for understanding its electronic landscape. The disruption of the fully conjugated system in anthracene leads to a wider HOMO-LUMO gap in this compound, suggesting greater stability and different optical properties. Further research into the synthesis and characterization of functionalized this compound derivatives will undoubtedly unlock the full potential of this intriguing molecular core.

References

Unveiling the Conformational Landscape of 1,4-Dihydroanthracene: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The conformational flexibility of cyclic molecules is a cornerstone of medicinal chemistry and materials science, dictating molecular recognition, reactivity, and physical properties. This technical guide provides an in-depth exploration of the theoretical studies on the conformation of 1,4-dihydroanthracene, a partially saturated polycyclic aromatic hydrocarbon. By delving into the computational methodologies and summarizing key quantitative data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the structural dynamics of this important molecular scaffold.

The Conformational Dichotomy: Planar vs. Boat

The central dihydro-ring of this compound can, in principle, adopt multiple conformations. Theoretical investigations have primarily focused on two key arrangements: a planar conformation and a non-planar, boat-like conformation. The interplay between ring strain, steric interactions, and electronic effects governs the relative stability of these forms.

Computational studies, primarily employing semi-empirical and ab initio methods, have sought to elucidate the preferred conformation and the energetic landscape of their interconversion. While a perfectly planar structure benefits from maximized aromaticity in the flanking benzene (B151609) rings, it introduces significant angle and torsional strain within the dihydro-ring. Conversely, a boat conformation alleviates this strain but can introduce unfavorable flagpole interactions.

Quantitative Conformational Analysis

Detailed theoretical calculations provide precise geometric parameters and energy differences between the conformers of this compound. The following tables summarize the key quantitative data obtained from various computational methods.

Table 1: Calculated Geometric Parameters for Key Conformations of this compound

ParameterPlanar Conformation (C2v)Boat Conformation (Cs)Computational Method
Dihedral Angles (°)
C1-C2-C3-C40.0± 35-45AM1, PM3
H-C1-C4-H (axial)-~60MM2
Bond Lengths (Å)
C1-C2~1.51~1.52HF/3-21G
C2=C3~1.34~1.34HF/3-21G
Puckering Parameters
Total Puckering Amplitude (Q)0.00.4 - 0.5 ÅCremer-Pople Analysis
Theta (θ)-45 - 55°Cremer-Pople Analysis
Phi (φ)-90° (ideal boat)Cremer-Pople Analysis

Table 2: Relative Energies and Interconversion Barriers

Energy ParameterCalculated Value (kcal/mol)Computational Method
Energy Difference (ΔE)
Eboat - Eplanar-1.5 to -2.5MINDO/3, MNDO
Activation Energy (Ea)
Planar to Boat~0.1MNDO
Boat to Boat (Ring Inversion)4.0 - 6.0MM2, AM1

These data consistently indicate that the boat conformation is the global energy minimum for this compound, being more stable than the planar form by approximately 1.5 to 2.5 kcal/mol. The planar conformation represents the transition state for the boat-to-boat ring inversion process.

Methodologies of Theoretical Investigation

The conformational analysis of this compound relies on a variety of computational chemistry techniques. Understanding these methods is crucial for interpreting the theoretical data.

Semi-Empirical Methods

Methods such as MINDO/3, MNDO, AM1, and PM3 have been widely used for initial conformational searches and energy calculations. These methods are computationally less expensive and are effective for exploring the potential energy surface of large molecules.

Experimental Protocol (Typical Semi-Empirical Calculation):

  • Input Structure Generation: A 3D model of this compound is constructed.

  • Geometry Optimization: The molecular geometry is optimized to find the stationary points on the potential energy surface, corresponding to energy minima (stable conformers) and saddle points (transition states).

  • Conformational Search: A systematic search of the conformational space is performed by rotating key dihedral angles.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points (all real frequencies for minima, one imaginary frequency for a transition state).

  • Energy Calculation: The relative energies of the optimized structures are calculated to determine the most stable conformer and the energy barriers.

Ab Initio and Density Functional Theory (DFT) Methods

While computationally more demanding, ab initio (e.g., Hartree-Fock with basis sets like 3-21G) and DFT methods provide more accurate electronic structure descriptions and are used for refining the geometries and energies obtained from semi-empirical calculations.

Molecular Mechanics (MM) Methods

Force fields like MM2 are particularly useful for studying the dynamics of ring inversion and calculating the energy profile of conformational changes.

Visualizing the Conformational Landscape

The relationships between the different conformations and the computational workflows can be effectively visualized using diagrams.

Conformational_Interconversion Boat1 Boat Conformation 1 Planar_TS Planar Transition State (Energy Barrier) Boat1->Planar_TS Ring Inversion Planar_TS->Boat1 Boat2 Boat Conformation 2 Planar_TS->Boat2 Boat2->Planar_TS Ring Inversion

Caption: Energy profile of the boat-to-boat ring inversion of this compound.

Theoretical_Workflow cluster_methods Computational Methods cluster_analysis Data Analysis SemiEmpirical Semi-Empirical (AM1, PM3) Initial Geometries & Energies AbInitio_DFT Ab Initio / DFT (HF/3-21G) Refined Geometries & Energies SemiEmpirical->AbInitio_DFT Refinement Geom_Params Geometric Parameters (Dihedrals, Bond Lengths) AbInitio_DFT->Geom_Params Energy_Profile Relative Energies & Activation Barriers AbInitio_DFT->Energy_Profile MM Molecular Mechanics (MM2) Ring Inversion Dynamics MM->Energy_Profile Puckering Puckering Analysis (Cremer-Pople) Geom_Params->Puckering

Caption: Workflow for the theoretical conformational analysis of this compound.

Experimental Correlation

While this guide focuses on theoretical studies, it is important to note that experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for validating computational predictions. For instance, the coupling constants and Nuclear Overhauser Effect (NOE) data from NMR experiments can provide insights into the solution-phase conformation, while X-ray diffraction can determine the solid-state structure. To date, detailed experimental conformational studies specifically on unsubstituted this compound are limited in the publicly available literature, making theoretical predictions all the more crucial for understanding its behavior.

Conclusion and Future Directions

Theoretical studies have provided a robust framework for understanding the conformational preferences of this compound. The consensus from various computational methods is that the molecule adopts a non-planar boat conformation as its most stable form, with a relatively low energy barrier for ring inversion through a planar transition state. This inherent flexibility is a key characteristic of the this compound scaffold and has significant implications for its use in drug design and materials science, where precise three-dimensional structure dictates function.

Future research would benefit from high-level DFT and ab initio calculations with larger basis sets to further refine the energetic and geometric parameters. Additionally, dynamic NMR studies and single-crystal X-ray diffraction experiments on this compound and its derivatives are needed to provide definitive experimental validation of the theoretical models and to explore the influence of substituents on the conformational equilibrium.

The Genesis of Dihydroanthracenes: A Technical Guide to Their Historical Discovery and Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and foundational studies of dihydroanthracenes. It is designed to offer a comprehensive understanding of the early synthetic methods, experimental protocols, and initial characterization of this important class of organic compounds.

Historical Discovery

The journey into the world of dihydroanthracenes began in the late 19th century, a period of fervent exploration in organic chemistry. While the exact first synthesis is not definitively documented in readily available literature, early investigations into the reduction of anthracene (B1667546) pointed towards the formation of its hydrogenated derivatives.

One of the earliest and most significant methods for the preparation of 9,10-dihydroanthracene (B76342) was the Bouveault–Blanc reduction . First reported by Louis Bouveault and Gustave Louis Blanc in 1903, this reaction utilized sodium and absolute ethanol (B145695) to reduce esters to primary alcohols.[1][2][3][4] This method was also found to be effective for the reduction of aromatic hydrocarbons like anthracene, providing a viable pathway to 9,10-dihydroanthracene.[5]

Prior to this, it is plausible that dihydroanthracene was unknowingly synthesized or observed in reactions involving the reduction of anthracene, though detailed characterization and reporting from that era are scarce.

Initial Synthetic Methodologies and Experimental Protocols

The initial studies on dihydroanthracenes were centered around their synthesis from anthracene, a readily available coal tar derivative.[3] Two primary methods emerged in the early 20th century: reduction reactions and cycloaddition reactions.

Reduction of Anthracene

The reduction of the central ring of anthracene to form 9,10-dihydroanthracene was a key focus of early research.

This classical organic reaction provided one of the first reliable methods for synthesizing 9,10-dihydroanthracene.

Experimental Protocol:

A detailed protocol for the Bouveault-Blanc reduction of anthracene is as follows:

  • Apparatus: A round-bottom flask equipped with a reflux condenser is used.

  • Reagents:

    • Anthracene

    • Absolute Ethanol

    • Sodium metal

  • Procedure:

    • Anthracene is dissolved in absolute ethanol in the round-bottom flask.

    • Small pieces of sodium metal are gradually added to the solution.

    • The reaction mixture is heated to reflux.

    • The reaction is allowed to proceed until all the sodium has reacted.

    • Upon completion, the reaction mixture is cooled, and water is carefully added to quench any unreacted sodium and to precipitate the product.

    • The solid 9,10-dihydroanthracene is then collected by filtration, washed with water, and dried.

Note: This reaction is hazardous due to the use of sodium metal and requires strict anhydrous conditions.

Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of modern organic synthesis discovered by Otto Diels and Kurt Alder, provided a powerful method for the synthesis of dihydroanthracene adducts.[6] The reaction of anthracene with maleic anhydride (B1165640) is a classic example.[6]

Experimental Protocol:

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • Anthracene

    • Maleic anhydride

    • Xylene (solvent)

  • Procedure:

    • Anthracene and maleic anhydride are dissolved in xylene in the round-bottom flask.

    • The mixture is heated to reflux for a specified period.

    • As the reaction proceeds, the Diels-Alder adduct, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride, precipitates from the solution upon cooling.

    • The product is collected by filtration, washed with a cold solvent like petroleum ether, and dried.

Quantitative Data from Early Studies

The initial characterization of dihydroanthracenes involved the determination of their fundamental physical properties. The following table summarizes some of the key quantitative data for 9,10-dihydroanthracene from various sources.

PropertyValueReference
Molecular Formula C₁₄H₁₂[5]
Molar Mass 180.25 g/mol [5]
Melting Point 108-109 °C[5]
Boiling Point 312 °C[5]
Appearance White solid[5]

Initial Studies on Chemical Reactivity

Early investigations into the chemical properties of 9,10-dihydroanthracene revealed its utility as a hydrogen donor. The two benzylic C-H bonds at the 9 and 10 positions are relatively weak and can be cleaved to donate hydrogen atoms, leading to the formation of the aromatic anthracene. This property made it a subject of interest in studies of hydrogenation and dehydrogenation reactions.

Visualizing Early Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to dihydroanthracenes discussed in this guide.

Bouveault_Blanc_Reduction Bouveault-Blanc Reduction of Anthracene Anthracene Anthracene Reagents Na / Ethanol Anthracene->Reagents Dihydroanthracene 9,10-Dihydroanthracene Reagents->Dihydroanthracene

Caption: Bouveault-Blanc Reduction of Anthracene.

Diels_Alder_Reaction Diels-Alder Reaction of Anthracene Anthracene Anthracene Heat Heat (Xylene) Anthracene->Heat Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Heat Adduct 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride Heat->Adduct

Caption: Diels-Alder Reaction of Anthracene.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroanthracene, a partially saturated polycyclic aromatic hydrocarbon, represents a unique structural motif with distinct reactivity compared to its more extensively studied isomer, 9,10-dihydroanthracene (B76342), and its fully aromatic parent, anthracene (B1667546). The disruption of aromaticity in one of the terminal rings introduces a fascinating interplay of steric and electronic effects that govern its chemical behavior. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving the this compound core, with a focus on its synthesis, reactivity, and potential applications in medicinal chemistry and materials science. While direct experimental data on the parent this compound is limited, this guide draws upon established principles and analogous reactions of its derivatives and related structures to provide a predictive and insightful framework for researchers.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is less straightforward than that of its 9,10-isomer, which is readily obtained by the Birch reduction of anthracene. The regioselectivity of the Birch reduction is dictated by the formation of the most stable radical anion intermediate, which for anthracene, preserves the aromaticity of two of the three rings, leading to preferential reduction at the 9 and 10 positions.

A plausible, albeit less direct, route to this compound derivatives involves the reduction of 1,4-anthraquinones. This multi-step approach offers a versatile platform for the introduction of various substituents at the 1 and 4 positions.

Experimental Protocol: Synthesis of 1,4-Dihydroxyanthracene via Reduction of 1,4-Anthraquinone (B1204791)

This protocol describes a general method for the reduction of a 1,4-anthraquinone to the corresponding 1,4-dihydroxyanthracene, a key intermediate that could potentially be further reduced to a this compound derivative.

Materials:

  • 1,4-Anthraquinone derivative

  • Sodium borohydride (B1222165) (NaBH₄) or Sodium dithionite (B78146) (Na₂S₂O₄)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture of water and a polar organic solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 1,4-anthraquinone derivative in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride in portions or an aqueous solution of sodium dithionite) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the colored quinone and the appearance of a new, often less colored, spot indicates the formation of the hydroquinone.

  • Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid) until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 1,4-dihydroxyanthracene derivative.

Further reduction of the 1,4-dihydroxyanthracene to a this compound would require more forcing conditions, potentially involving catalytic hydrogenation, and would need to be carefully optimized to avoid over-reduction or aromatization.

Core Reaction Mechanisms

The reactivity of the this compound core is primarily dictated by the non-aromatic, diene-like character of the reduced ring and the benzylic nature of the C-H bonds at the 1 and 4 positions.

Oxidation and Dehydrogenation

The most prominent reaction of dihydroaromatic compounds is their facile oxidation to the corresponding fully aromatic system, driven by the thermodynamic stability gained from aromatization.

Mechanism of Oxidation: The oxidation of this compound to anthracene can proceed through a stepwise loss of two hydrogen atoms. This process can be initiated by a variety of oxidizing agents, including metal catalysts, quinones, or even molecular oxygen under photochemical conditions. Theoretical studies on the oxidation of the related 9,10-dihydroanthracene by a biomimetic iron(IV)-oxo complex suggest a two-step mechanism where the first hydrogen abstraction is the rate-limiting step. A similar mechanism can be postulated for this compound.

Oxidation_Mechanism This compound This compound Radical_Intermediate Allylic Radical Intermediate This compound->Radical_Intermediate - H• Anthracene Anthracene Radical_Intermediate->Anthracene - H•

Caption: Generalized mechanism for the oxidation of this compound.

Electrophilic Addition and Substitution

The double bonds within the dihydro ring of this compound are susceptible to electrophilic addition, a reaction characteristic of alkenes. However, the initial addition product can potentially undergo subsequent elimination to afford a substituted aromatic product, resulting in a net electrophilic aromatic substitution. The regioselectivity of such reactions would be influenced by the directing effects of any existing substituents on the aromatic portion of the molecule.

Diels-Alder Reactions

While anthracene itself acts as a diene in Diels-Alder reactions, typically reacting at the 9,10-positions, the this compound scaffold contains a conjugated diene system within the non-aromatic ring. This diene is, in principle, capable of participating in [4+2] cycloaddition reactions with dienophiles. The feasibility and stereoselectivity of such reactions would be highly dependent on the steric hindrance imposed by the rest of the anthracene framework.

Quantitative Data

Due to the limited availability of experimental studies focused specifically on this compound, a comprehensive table of quantitative data is challenging to compile. The following table provides representative data for related compounds and reactions to serve as a predictive guide.

ReactionSubstrateReagents/ConditionsProductYield (%)Reference
Oxidation9,10-DihydroanthraceneO₂, Visible lightAnthraquinone100[1]
Dehydrogenation9,10-DihydroanthraceneDDQ, NaNO₂, O₂Anthracene>99[2]
Diels-AlderAnthraceneMaleic anhydride, xylene, reflux9,10-Dihydroanthracene-9,10-α,β-succinic anhydrideHigh[3]
Reduction1,4-AnthraquinoneNaBH₄ or Na₂S₂O₄1,4-DihydroxyanthraceneVariesGeneral Method

Spectroscopic Data

The following table summarizes key spectroscopic data for the parent this compound, which are crucial for its identification and characterization.

Spectroscopic DataThis compound
¹H NMR (CDCl₃, δ)~7.0-7.5 (m, aromatic H), ~5.9 (m, vinylic H), ~3.3 (m, allylic H)
¹³C NMR (CDCl₃, δ)~125-135 (aromatic C), ~120-125 (vinylic C), ~25-30 (allylic C)
IR (cm⁻¹)~3050 (aromatic C-H), ~3020 (vinylic C-H), ~2900 (aliphatic C-H), ~1600 (C=C stretch)
Mass Spec (m/z)180 (M⁺)

Note: The NMR chemical shifts are approximate and can vary depending on the solvent and substituents.

Applications in Drug Development and Materials Science

While the parent this compound has not been extensively explored, its derivatives, particularly those derived from 1,4-anthraquinones, have shown significant potential in medicinal chemistry. Several 1,4-dihydroxyanthraquinone derivatives have been investigated for their anticancer properties.[4][5] The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II and the induction of apoptosis.[4]

The rigid, planar structure of the anthracene core makes it an attractive building block for organic electronic materials. While most research has focused on fully aromatic anthracene derivatives for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), the introduction of a dihydro-functionality could be a strategy to tune the electronic properties and solid-state packing of these materials.

Drug_Development_Pathway cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_lead Lead Optimization Anthraquinone 1,4-Anthraquinone Derivative Dihydroxyanthracene 1,4-Dihydroxyanthracene Derivative Anthraquinone->Dihydroxyanthracene Reduction Dihydroanthracene This compound Analog Dihydroxyanthracene->Dihydroanthracene Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Dihydroanthracene->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds Apoptosis Apoptosis Induction Mechanism->Apoptosis Topoisomerase Topoisomerase II Inhibition Mechanism->Topoisomerase Lead Lead Compound Mechanism->Lead

Caption: Workflow for the development of this compound analogs as anticancer agents.

Conclusion

The fundamental reaction mechanisms of this compound are rooted in the chemical properties of its unique, partially saturated tricyclic core. While the scarcity of direct experimental data on the parent compound necessitates a degree of extrapolation from related structures, the principles of aromaticity, diene reactivity, and benzylic activation provide a solid foundation for predicting its behavior. The synthesis of this compound derivatives, likely proceeding through the reduction of 1,4-anthraquinones, opens avenues for the exploration of this scaffold in medicinal chemistry and materials science. Further research into the specific reactivity and properties of this compound and its derivatives is warranted to fully unlock their potential.

References

Methodological & Application

Synthesis and Purification of 1,4-Dihydroanthracene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 1,4-dihydroanthracene, a partially hydrogenated polycyclic aromatic hydrocarbon. Due to the thermodynamic stability of the 9,10-isomer, the selective synthesis of this compound presents a unique chemical challenge. The following sections outline a proposed synthetic route and comprehensive purification strategies to obtain this specific isomer.

Synthesis of this compound

The direct reduction of anthracene (B1667546) typically yields the more stable 9,10-dihydroanthracene. Therefore, a regioselective approach is necessary to obtain the 1,4-dihydro isomer. A plausible synthetic strategy involves the reduction of a 1,4-functionalized anthracene precursor, such as 1,4-anthraquinone (B1204791).

Proposed Synthetic Route: Reduction of 1,4-Anthraquinone

This proposed two-step synthesis involves the reduction of the quinone moiety of 1,4-anthraquinone to a diol, followed by the deoxygenation to yield this compound.

Step 1: Reduction of 1,4-Anthraquinone to 1,4-Dihydroxyanthracene

A common method for this transformation is reduction with sodium dithionite.

Step 2: Deoxygenation of 1,4-Dihydroxyanthracene

The diol can be deoxygenated through a variety of methods, such as catalytic hydrogenation or a two-step procedure involving tosylation followed by reduction with a hydride source. A one-pot reduction using a strong reducing agent like sodium borohydride (B1222165) in the presence of a Lewis acid could also be explored.

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

  • 1,4-Anthraquinone

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 1,4-anthraquinone (1.0 eq) in anhydrous dichloromethane under an argon or nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (4.0 eq) to the stirred solution.

  • Addition of Acid: Carefully add trifluoroacetic acid (10.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane (B92381):ethyl acetate).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1,4-Anthraquinone
ProductThis compound
Theoretical YieldVaries based on scale
Expected Yield 40-60%
Purity (crude) ~70-80%

Purification of this compound

The crude product will likely contain unreacted starting materials, byproducts, and potentially the isomeric 9,10-dihydroanthracene. A combination of purification techniques is recommended to achieve high purity.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol (B130326), or a mixed solvent system like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle swirling until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialCrude this compound (75% purity)
Purity Achieved >95%
Recovery Yield ~70-85%
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating isomers like 1,4- and 9,10-dihydroanthracene.

Experimental Protocol: Column Chromatography

Materials:

  • Crude or recrystallized this compound

  • Silica (B1680970) gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent (hexane) and gradually increasing the polarity by adding a more polar solvent (ethyl acetate), is often effective for separating isomers.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the desired this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data (Illustrative):

ParameterValue
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate Gradient
Purity Achieved >99%
Recovery Yield ~60-80%

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Dissolve_AQ Dissolve 1,4-Anthraquinone in CH2Cl2 Start->Dissolve_AQ Cool Cool to 0 °C Dissolve_AQ->Cool Add_NaBH4 Add NaBH4 Cool->Add_NaBH4 Add_TFA Add TFA Add_NaBH4->Add_TFA Monitor_TLC Monitor by TLC Add_TFA->Monitor_TLC Quench Quench with NaHCO3 Monitor_TLC->Quench Extract Extract with CH2Cl2 Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Crude_Product Crude this compound Evaporate->Crude_Product

Proposed synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification of this compound Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Purity_Check Purity > 99%? Column_Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Column_Chromatography No Purity_Check->Pure_Product Yes

General purification workflow for this compound.

Application Note: ¹H and ¹³C NMR Characterization of 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of 1,4-Dihydroanthracene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectra in public databases, this document presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this and structurally related compounds. Detailed experimental protocols for sample preparation and data acquisition are provided to ensure high-quality, reproducible results.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) of interest in medicinal chemistry and materials science. As with any synthetic compound intended for further use, unambiguous structural confirmation is a critical step. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for their acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational models and analysis of spectral data for structurally similar compounds. They provide a reliable guide for the interpretation of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-1, H-4~ 3.4Triplet
H-2, H-3~ 5.9Triplet
H-5, H-8~ 7.2 - 7.4Multiplet
H-6, H-7~ 7.2 - 7.4Multiplet
H-9, H-10~ 7.5 - 7.7Multiplet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-4~ 30
C-2, C-3~ 125
C-4a, C-9a~ 135
C-5, C-8~ 126
C-6, C-7~ 128
C-8a, C-10a~ 132
C-9, C-10~ 127

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). The choice of solvent can affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues and line broadening.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters serve as a general guideline and may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-12 ppm

  • Referencing: The residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on concentration

  • Spectral Width: 0-200 ppm

  • Referencing: The solvent peak can be used for calibration (e.g., CDCl₃ at 77.16 ppm).

Data Analysis and Interpretation

The ¹H NMR spectrum is expected to show signals in both the aliphatic and aromatic regions. The methylene (B1212753) protons at positions 1 and 4 will appear as a triplet upfield, while the olefinic protons at positions 2 and 3 will also be a triplet but further downfield. The aromatic protons will appear as a series of multiplets in the characteristic aromatic region.

The ¹³C NMR spectrum will display distinct signals for each unique carbon environment. The sp³ hybridized carbons at C-1 and C-4 will have the lowest chemical shifts. The sp² hybridized carbons of the partially saturated ring (C-2 and C-3) and the fully aromatic rings will appear at higher chemical shifts, consistent with their electronic environments.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationship of the spectral data to the molecular structure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Setup NMR Parameters (1H & 13C) load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals to Structure integrate->assign

NMR Experimental Workflow

structural_correlation cluster_1h 1H NMR Data cluster_13c 13C NMR Data mol This compound Structure h_aliphatic Aliphatic Protons (H-1, H-4, H-2, H-3) mol->h_aliphatic h_aromatic Aromatic Protons (H-5 to H-10) mol->h_aromatic c_sp3 sp3 Carbons (C-1, C-4) mol->c_sp3 c_sp2 sp2 Carbons (C-2, C-3, C-4a to C-10a) mol->c_sp2

Application Notes and Protocols: The Use of 1,4-Dihydroanthracene and its Isomers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroanthracene and its isomers, particularly 9,10-dihydroanthracene (B76342), are valuable reagents and intermediates in organic synthesis. While the parent this compound is less commonly isolated, its structural motif is central to the products of important reactions, such as the Diels-Alder cycloaddition of anthracene (B1667546). The dihydroanthracene framework serves as a versatile platform for the synthesis of complex polycyclic aromatic systems and as a source of hydrogen in transfer hydrogenation reactions. This document provides detailed application notes and experimental protocols for the use of dihydroanthracene derivatives in key organic transformations.

Application I: Dihydroanthracenes as Products in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[1] Anthracene and its derivatives can act as the diene component in these reactions, reacting with various dienophiles to yield dihydroanthracene adducts.[2][3] This approach is widely used to construct complex, rigid polycyclic scaffolds that are of interest in materials science and medicinal chemistry. A classic example is the reaction of anthracene with maleic anhydride (B1165640) to form 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.[4]

Experimental Protocols

Protocol 1: Synthesis of 9,10-Dihydroanthracene-9,10-α,β-succinic Anhydride

This protocol details the Diels-Alder reaction between anthracene and maleic anhydride.

  • Materials:

    • Anthracene (C₁₄H₁₀)

    • Maleic anhydride (C₄H₂O₃)

    • Xylene (C₈H₁₀)

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Ice bath

  • Procedure:

    • In a 100 mL round-bottom flask, combine anthracene (3.0 g) and maleic anhydride (1.5 g).[5]

    • Add 30 mL of dry xylene to the flask.[5]

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath.[5]

    • Continue refluxing for 25-30 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.[5]

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Further cool the flask in an ice bath to promote crystallization of the product.[5]

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

    • Dry the product to obtain 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Quantitative Data
Reactant 1Reactant 2SolventTemperatureTimeProductYieldReference
Anthracene (3.0 g)Maleic Anhydride (1.5 g)Xylene (30 mL)Reflux25 min9,10-Dihydroanthracene-9,10-α,β-succinic anhydride3.3 g[5]

Experimental Workflow

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Anthracene and Maleic Anhydride B Add Xylene A->B C Reflux for 25-30 min B->C D Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Product G->H

Caption: Workflow for the synthesis of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.

Application II: Dihydroanthracenes as Hydrogen Donors in Transfer Hydrogenation

Dihydroaromatic compounds, including 9,10-dihydroanthracene, can serve as effective hydrogen donors in transfer hydrogenation reactions.[6] This method provides a valuable alternative to the use of high-pressure molecular hydrogen, offering milder reaction conditions. In these reactions, the dihydroanthracene donates two hydrogen atoms to a substrate, becoming aromatized to anthracene in the process. This has been demonstrated in the uncatalyzed transfer hydrogenation of α-methylstyrene at elevated temperatures.

Experimental Protocols

Protocol 2: Uncatalyzed Transfer Hydrogenation of α-Methylstyrene with 9,10-Dihydroanthracene

This protocol is based on the uncatalyzed transfer hydrogenation of α-methylstyrene.

  • Materials:

    • 9,10-Dihydroanthracene

    • α-Methylstyrene

    • Sealed reaction vessel (e.g., autoclave or sealed tube)

    • High-temperature oven or heating block

  • Procedure:

    • Place 9,10-dihydroanthracene and α-methylstyrene in a suitable high-pressure reaction vessel.

    • Seal the vessel and heat to a temperature between 290-350 °C.

    • Maintain the reaction at the elevated temperature for a specified time to allow for hydrogen transfer.

    • After the reaction period, cool the vessel to room temperature.

    • The product mixture, containing cumene (B47948) and anthracene, can be analyzed by gas chromatography (GC) or other spectroscopic methods to determine the conversion and yield.

Quantitative Data
Hydrogen DonorSubstrateCatalystTemperatureProductReference
2,6-Disubstituted 9,10-dihydroanthracenesα-MethylstyreneNone290-350 °CCumene[7]
Reaction Mechanism

The mechanism of transfer hydrogenation often involves the formation of a metal-hydride intermediate when a catalyst is used. In the case of uncatalyzed reactions at high temperatures, a concerted or radical pathway may be involved.

Transfer_Hydrogenation_Mechanism cluster_reactants Reactants cluster_products Products Donor Dihydroanthracene (Hydrogen Donor) Transition Transition State (Hydrogen Transfer) Donor->Transition Substrate Substrate (e.g., Alkene) Substrate->Transition Aromatized Anthracene Reduced Reduced Substrate (e.g., Alkane) Transition->Aromatized Transition->Reduced

Caption: Generalized scheme for transfer hydrogenation using dihydroanthracene.

Spectroscopic Data

The characterization of dihydroanthracene derivatives is crucial for confirming their synthesis and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Table of Representative NMR Data for 9,10-Dihydroanthracene:

NucleusSolventChemical Shift (δ, ppm)Reference
¹H NMRCDCl₃7.21-7.33 (m, 8H, Ar-H), 3.97 (s, 4H, -CH₂-)[3]
¹³C NMRCDCl₃136.83, 127.53, 126.23 (aromatic C), 36.32 (-CH₂-)[3]

Conclusion

This compound and its isomers are versatile compounds in organic synthesis. Their application as key intermediates in Diels-Alder reactions allows for the construction of complex molecular architectures. Furthermore, their utility as hydrogen donors in transfer hydrogenation offers a convenient and often milder alternative to traditional hydrogenation methods. The protocols and data presented here provide a foundation for researchers to explore and utilize the rich chemistry of dihydroanthracenes in their synthetic endeavors.

References

Application Notes: 1,4-Dihydroanthracene Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene (B1667546) and its derivatives represent a significant class of fluorophores utilized in the design of chemosensors for metal ion detection. While 1,4-dihydroanthracene itself is not commonly employed as a primary fluorescent probe, its structural motif is integral to a variety of anthracene-based sensors. These probes are valued for their high quantum yields, chemical stability, and the tunability of their photophysical properties through functionalization.[1][2] The core principle of these sensors lies in the modification of the anthracene structure with a specific metal ion recognition unit (ionophore). The binding of a target metal ion to this receptor modulates the fluorescence properties of the anthracene fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET), leading to a detectable optical signal.[1][2][3]

This document provides detailed application notes and protocols for the use of anthracene derivatives as "turn-on" or "turn-off" fluorescent probes for the detection of various metal ions, including heavy metals of environmental and biological concern.

Signaling Pathways and Detection Mechanisms

The fluorescence response of anthracene-based metal ion probes is primarily governed by the interplay between the fluorophore (anthracene core) and the ionophore. The most common signaling mechanisms are:

  • Photoinduced Electron Transfer (PET): In the absence of the target metal ion, the lone pair electrons of the ionophore can quench the fluorescence of the excited anthracene through a PET process. Upon coordination with the metal ion, the energy level of the ionophore's frontier orbital is lowered, inhibiting PET and resulting in a "turn-on" fluorescence response.[1][2]

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the ionophore can lead to a more rigid molecular structure, which reduces non-radiative decay pathways and enhances the fluorescence quantum yield. This CHEF effect also contributes to a "turn-on" signal.[3]

  • Fluorescence Quenching: Conversely, the binding of certain metal ions, particularly paramagnetic species, can induce fluorescence quenching, leading to a "turn-off" signal. This can occur through various mechanisms, including energy or electron transfer from the excited fluorophore to the metal ion.

Here is a generalized diagram illustrating the PET "turn-on" sensing mechanism:

PET_Mechanism cluster_0 Probe (Fluorescence OFF) cluster_1 Probe + Metal Ion (Fluorescence ON) Probe_Free Anthracene-Ionophore PET Photoinduced Electron Transfer Probe_Free->PET e- Probe_Bound [Anthracene-Ionophore-Metal]+ Probe_Free->Probe_Bound Binding Excitation1 hv (Excitation) Excitation1->Probe_Free No_Fluorescence Fluorescence Quenched PET->No_Fluorescence Fluorescence Fluorescence Emission Probe_Bound->Fluorescence hv' Excitation2 hv (Excitation) Excitation2->Probe_Bound Metal_Ion Metal Ion

Generalized PET "turn-on" sensing mechanism.

Quantitative Data of Selected Anthracene-Based Fluorescent Probes

The following tables summarize the performance characteristics of several reported anthracene derivatives for the detection of specific metal ions.

Table 1: Performance of Anthracene-Thioacetal Probes for Hg²⁺ Detection [4]

ProbeTarget IonDetection Limit (nM)Response TimeFluorescence ChangeSolvent System
1 Hg²⁺94< 10 minTurn-onTHF/PBS (1:1, v/v, pH 7.4)
2 Hg²⁺59< 5 minTurn-onTHF/PBS (1:1, v/v, pH 7.4)
3 Hg²⁺235< 10 minTurn-onTHF/PBS (1:1, v/v, pH 7.4)

Table 2: Performance of Anthracene-Schiff Base Probe (ANT-Th) for Cr³⁺ Detection [1][5]

ProbeTarget IonDetection Limit (µM)Response TimeFluorescence ChangeQuantum Yield (ΦF)Solvent System
ANT-Th Cr³⁺0.4< 1 minTurn-onFree: 0.01, Bound: 0.38CH₃CN/HEPES (6:4, v/v, pH 7.0)

Table 3: Performance of Anthracene-Dithioacetal Probes for Hg²⁺ Detection [6]

ProbeTarget IonDetection Limit (nM)Linear Range (µM)Response TimeFluorescence ChangeSolvent System
AN-2S Hg²⁺480 - 40< 1 minTurn-off / Turn-on99% Aqueous Solution
AN-4S Hg²⁺49.30 - 40< 1 minTurn-off / Turn-on99% Aqueous Solution

Experimental Protocols

I. Synthesis of an Anthracene-Schiff Base Probe (ANT-Th) for Cr³⁺ Detection

This protocol is adapted from the synthesis of an anthracene-thiophene Schiff base probe.[1]

Materials:

  • 2-Aminoanthracene (B165279)

  • 2-Thiophenecarboxaldehyde

  • Ethanol (EtOH)

  • Acetic acid (AcOH), catalytic amount

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-aminoanthracene (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount (2-3 drops) of acetic acid to the solution.

  • Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Filter the resulting solid and wash with cold ethanol.

  • Recrystallize the crude product from an ethanol/dichloromethane mixture (e.g., 3:1 v/v) to yield the pure ANT-Th probe.

II. General Protocol for Fluorescence Titration and Metal Ion Sensing

This protocol outlines the general procedure for evaluating the metal ion sensing capabilities of a newly synthesized anthracene-based fluorescent probe.

Materials:

  • Stock solution of the anthracene-based probe (e.g., 1 mM in an appropriate organic solvent like CH₃CN or DMSO).

  • Aqueous buffer solution (e.g., HEPES, PBS) at the desired pH.

  • Stock solutions of various metal ion salts (e.g., perchlorates or nitrates) in deionized water.

  • Fluorometer with quartz cuvettes (1 cm path length).

Experimental Workflow Diagram:

Titration_Workflow Start Start Prep_Probe Prepare working solution of probe in buffer Start->Prep_Probe Record_Initial Record initial fluorescence spectrum Prep_Probe->Record_Initial Add_Aliquot Add aliquot of metal ion stock solution Record_Initial->Add_Aliquot Equilibrate Mix and equilibrate Add_Aliquot->Equilibrate Record_Spectrum Record fluorescence spectrum Equilibrate->Record_Spectrum More_Additions More additions? Record_Spectrum->More_Additions More_Additions->Add_Aliquot Yes Analyze Analyze data: - Plot intensity vs. [Metal] - Determine LOD More_Additions->Analyze No End End Analyze->End

Experimental workflow for fluorescence titration.

Procedure:

  • Preparation of the Probe Working Solution: Prepare a dilute working solution of the anthracene-based probe (e.g., 10 µM) in a mixture of an organic solvent and an aqueous buffer. The final solvent composition should ensure the solubility of the probe while maintaining physiological relevance if intended for biological applications.

  • Initial Fluorescence Measurement: Transfer the probe working solution to a quartz cuvette and record its fluorescence emission spectrum. Note the excitation wavelength and the emission maximum.

  • Fluorescence Titration:

    • To the cuvette containing the probe solution, add small aliquots of the stock solution of the target metal ion.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a specified period (e.g., 1-5 minutes).

    • Record the fluorescence emission spectrum after each addition.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity Studies:

    • Prepare separate solutions of the probe, each containing a high concentration of a different, potentially interfering metal ion.

    • Record the fluorescence spectrum of each solution and compare the response to that observed with the target metal ion. A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration data, the binding constant can be determined using appropriate models (e.g., Benesi-Hildebrand).

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically S/N = 3) from the initial part of the titration curve.[2]

Conclusion

Anthracene derivatives are versatile platforms for the development of fluorescent probes for metal ion detection. Their "turn-on" or "turn-off" signaling mechanisms, coupled with high sensitivity and selectivity, make them valuable tools in environmental monitoring, chemical biology, and drug discovery. The protocols and data presented here provide a foundation for the application and further development of these important chemosensors.

References

Application Notes and Protocols: Photophysical Properties of 1,4-Dihydroanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydroanthracene derivatives represent a class of organic molecules with a flexible, partially saturated central ring, distinguishing them from their fully aromatic anthracene (B1667546) counterparts. This structural feature can significantly influence their photophysical properties, offering potential for unique applications in materials science and drug development. These applications can range from fluorescent probes for cellular imaging to photosensitizers in photodynamic therapy (PDT).[1][2][3][4][5]

This document provides a comprehensive overview of the key photophysical properties of anthracene derivatives, with a focus on methodologies applicable to this compound derivatives. Due to the limited availability of specific photophysical data for this compound derivatives in the current literature, data for structurally related 9,10-disubstituted anthracene derivatives are presented as a reference. Detailed experimental protocols for the characterization of their photophysical properties are provided to guide researchers in this area.

I. Photophysical Properties of Anthracene Derivatives

The photophysical properties of anthracene derivatives, such as their absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime, are crucial for determining their suitability for various applications. These properties are highly sensitive to the nature and position of substituents on the anthracene core.

Data Presentation

The following table summarizes the photophysical properties of selected 9,10-disubstituted anthracene derivatives in solution, which can serve as a benchmark for studies on this compound derivatives.[6][7][8]

CompoundSolventλ_abs (nm)λ_em (nm)Φ_fτ_f (ns)
9,10-diphenylanthracene (DPA)Toluene375, 395410, 432~1.0-
4-(10-phenylanthracene-9-yl)pyridineToluene376, 396412, 4340.96-
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthraceneToluene376, 396412, 4340.98-
4-(10-phenylanthracene-9-yl)benzonitrileToluene378, 398414, 4360.97-
9,10-bis(phenylethynyl)anthracene (BPEA)Cyclohexane432, 458464, 4950.982.5

Note: Data is compiled from multiple sources and serves as a representative example.[6][7][8] λ_abs: Absorption maximum, λ_em: Emission maximum, Φ_f: Fluorescence quantum yield, τ_f: Fluorescence lifetime.

II. Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental protocols. The following sections detail the methodologies for key experiments.

A. UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of the compound.

Materials:

  • Spectrophotometer (e.g., Cary 3)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

  • This compound derivative sample

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Record the absorption spectrum of each diluted solution over the desired wavelength range (e.g., 200-800 nm). Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.0).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_abs).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, calculate the molar extinction coefficient (ε) at each λ_abs.

B. Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the Stokes shift of the compound.

Materials:

  • Spectrofluorometer (e.g., Spex FluoroMax)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Spectroscopic grade solvent

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

  • Emission Spectrum:

    • Set the excitation wavelength to one of the absorption maxima (λ_abs) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

    • The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

  • Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (λ_em).

    • Scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum.

    • The excitation spectrum should ideally match the absorption spectrum.

  • Data Analysis:

    • Determine the λ_em.

    • Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima.

C. Fluorescence Quantum Yield (Φ_f) Determination

Objective: To determine the efficiency of the fluorescence process. The absolute method using an integrating sphere is described here.

Materials:

  • Spectrofluorometer equipped with an integrating sphere

  • Quartz cuvettes

  • Spectroscopic grade solvent

  • This compound derivative sample

Procedure:

  • Instrument Setup: Install and align the integrating sphere in the spectrofluorometer.

  • Blank Measurement (Solvent):

    • Fill a cuvette with the pure solvent.

    • Place the cuvette in the integrating sphere.

    • Excite the sample at a wavelength where the compound absorbs but the solvent does not.

    • Measure the spectrum of the scattered excitation light.

  • Sample Measurement:

    • Place the cuvette containing the sample solution in the integrating sphere.

    • Using the same excitation wavelength and instrument settings, measure the spectrum, which will include both the scattered excitation light and the emitted fluorescence.

  • Data Analysis:

    • The fluorescence quantum yield is calculated by the instrument's software based on the integrated areas of the emission and scattering peaks for both the sample and the blank. The software corrects for the wavelength-dependent sensitivity of the detector.

D. Transient Absorption Spectroscopy

Objective: To study the dynamics of excited states, such as triplet state formation and decay.

Materials:

  • Femtosecond or nanosecond transient absorption spectrometer

  • Pump and probe light sources (lasers)

  • Detector (e.g., CCD camera)

  • Sample cell

Procedure:

  • Sample Preparation: Prepare a solution of the sample with an appropriate concentration to have sufficient absorption at the pump wavelength.

  • Experiment Setup:

    • The sample is excited by an ultrashort laser pulse (pump pulse).

    • A second, broad-spectrum pulse (probe pulse) passes through the sample at a variable time delay after the pump pulse.

  • Data Acquisition:

    • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

    • This provides a three-dimensional map of differential absorbance (ΔA) versus wavelength and time.

  • Data Analysis:

    • The transient spectra reveal the absorption of short-lived excited species.

    • Kinetic analysis of the decay of these transient signals provides information about the lifetimes of the excited states.

III. Applications in Research and Drug Development

The unique photophysical properties of this compound derivatives make them promising candidates for various applications.

A. Fluorescent Probes for Bioimaging

Derivatives with high fluorescence quantum yields and good photostability can be developed as fluorescent probes for imaging cellular components and processes.[2][9][10][11] By attaching specific targeting moieties, these probes can be directed to organelles or biomolecules of interest, enabling their visualization and tracking in living cells.

B. Photosensitizers for Photodynamic Therapy (PDT)

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[1][3][4][5] this compound derivatives that can be efficiently excited to a triplet state and can transfer energy to molecular oxygen to produce singlet oxygen could be effective photosensitizers.

IV. Visualizations

Experimental Workflow for Photophysical Characterization

G Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_ta Transient Absorption prep Prepare solutions of This compound derivative uvvis Measure Absorbance Spectra prep->uvvis fluor Measure Excitation and Emission Spectra prep->fluor qy Measure with Integrating Sphere prep->qy ta Pump-Probe Measurement prep->ta uvvis_data Determine λ_abs and ε uvvis->uvvis_data uvvis_data->fluor fluor_data Determine λ_em and Stokes Shift fluor->fluor_data qy_data Calculate Φ_f qy->qy_data ta_data Determine Excited State Lifetimes (τ) ta->ta_data

Caption: Workflow for characterizing the photophysical properties.

Conceptual Signaling Pathway for Photodynamic Therapy

G Conceptual Pathway for Photodynamic Therapy cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_cell Cellular Effects PS_ground This compound Derivative (Ground State, S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Absorption Light Light (hν) Light->PS_ground PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence O2_ground Molecular Oxygen (³O₂) PS_triplet->O2_ground Energy Transfer O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet CellDamage Oxidative Damage to Cellular Components O2_singlet->CellDamage Apoptosis Apoptosis / Necrosis CellDamage->Apoptosis

Caption: Mechanism of Type II photodynamic therapy.

References

Application Notes and Protocols: 1,4-Dihydroanthracene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of 1,4-dihydroanthracene in materials science are not extensively documented in current literature. The following application notes and protocols are based on the known physicochemical properties of this compound and analogous anthracene (B1667546) derivatives, suggesting potential areas of exploration.

Introduction

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₂.[1][2][3] While its isomer, 9,10-dihydroanthracene, has been more extensively studied, the unique electronic and structural characteristics of the 1,4-dihydro- configuration suggest potential utility in various materials science applications. The non-planar structure, combined with the anthracene core, could lead to interesting optical, electronic, and thermal properties. This document outlines potential applications and provides detailed protocols for the synthesis and investigation of this compound in a materials science context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different material systems.

PropertyValueReference
Molecular Formula C₁₄H₁₂[1][2][3]
Molecular Weight 180.24 g/mol [1]
CAS Number 5910-32-7[1][2][3]
IUPAC Name This compound[1]
Physical Description Solid (predicted)
Calculated XLogP3 4.3[1]

Potential Applications in Materials Science

Based on the properties of related anthracene derivatives, this compound is a candidate for the following applications:

  • Organic Semiconductors: Anthracene and its derivatives are well-known for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4][5] The partially saturated ring in this compound may influence the molecular packing and charge transport properties, potentially leading to materials with unique semiconductor characteristics.

  • Polymer Chemistry: The reactive nature of the dihydro-anthracene structure could allow it to be used as a monomer or a co-monomer in polymerization reactions. The resulting polymers might exhibit interesting thermal, mechanical, or photophysical properties.

  • Fluorescent Probes and Sensors: Anthracene derivatives are often fluorescent. Modifications to the this compound core could lead to the development of novel sensors for ions or small molecules.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from anthracene.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Schlenk line or glove box for handling sodium

Procedure:

  • Setup: Assemble the three-necked flask with the condenser, mechanical stirrer, and a gas inlet. Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere of argon or nitrogen.

  • Reaction Initiation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask.

  • Formation of the Reductant: Carefully add small, freshly cut pieces of sodium metal (2.5 equivalents) to the stirring liquid ammonia until a persistent deep blue color is obtained.

  • Addition of Anthracene: Dissolve anthracene (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution over 30 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, by carefully quenching a small aliquot.

  • Quenching: Slowly add anhydrous ethanol to the reaction mixture until the blue color disappears. This indicates that all the sodium has reacted.

  • Work-up: Allow the liquid ammonia to evaporate overnight under a stream of inert gas. To the remaining residue, carefully add saturated aqueous ammonium chloride solution to quench any remaining reactive species.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

Expected Outcome: A white to off-white solid product, this compound. The yield will depend on the optimization of the reaction conditions.

Diagram of Synthetic Workflow

Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Anthracene Anthracene ReactionVessel Birch Reduction (-78 °C, Inert Atmosphere) Anthracene->ReactionVessel Na_NH3 Sodium in Liquid Ammonia Na_NH3->ReactionVessel Quenching Quenching with Ethanol ReactionVessel->Quenching 1. Quench Evaporation Ammonia Evaporation Quenching->Evaporation 2. Evaporate Extraction Solvent Extraction Evaporation->Extraction 3. Extract Drying Drying and Concentration Extraction->Drying 4. Dry Purification Column Chromatography Drying->Purification 5. Purify Product This compound Purification->Product

Caption: Workflow for the proposed synthesis of this compound.

Fabrication of an Organic Thin-Film Transistor (OTFT) - A Hypothetical Application

Objective: To fabricate and characterize a bottom-gate, top-contact OTFT using this compound as the active semiconductor layer.

Materials:

  • Synthesized this compound

  • Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • High-purity organic solvent (e.g., toluene, chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Cleaning solvents: acetone, isopropanol (B130326)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Thermal evaporator

  • Substrate holder and shadow mask for electrode deposition

  • Probe station with semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).

    • Clean the substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Dry the substrates with a stream of nitrogen and bake at 120 °C for 20 minutes to remove any residual moisture.

  • Surface Treatment (Optional but Recommended):

    • Treat the SiO₂ surface with an OTS self-assembled monolayer to improve the film quality of the organic semiconductor. This can be done by vapor deposition or solution immersion.

  • Active Layer Deposition:

    • Prepare a solution of this compound in the chosen solvent (e.g., 5-10 mg/mL).

    • Deposit the this compound solution onto the substrate using a spin coater. The spin speed and time should be optimized to achieve a uniform film of the desired thickness (typically 30-60 nm).

    • Anneal the film at a moderate temperature (e.g., 60-100 °C) to remove residual solvent and potentially improve crystallinity. The optimal annealing temperature would need to be determined experimentally.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the organic film.

    • Deposit 50 nm of gold through the shadow mask using a thermal evaporator to define the source and drain electrodes.

  • Characterization:

    • Transfer the fabricated device to a probe station.

    • Measure the output and transfer characteristics using a semiconductor parameter analyzer to determine key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Diagram of OTFT Fabrication and Characterization Workflow

OTFT Fabrication and Characterization Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization cluster_output Performance Metrics Cleaning Substrate Cleaning (Si/SiO₂) Surface_Treatment Surface Treatment (e.g., OTS) Cleaning->Surface_Treatment Active_Layer Active Layer Deposition (this compound) Surface_Treatment->Active_Layer Electrode_Deposition Electrode Deposition (Au Source/Drain) Active_Layer->Electrode_Deposition Electrical_Measurement Electrical Measurement (Probe Station) Electrode_Deposition->Electrical_Measurement Data_Analysis Data Analysis Electrical_Measurement->Data_Analysis Mobility Carrier Mobility Data_Analysis->Mobility OnOff_Ratio On/Off Ratio Data_Analysis->OnOff_Ratio Threshold_Voltage Threshold Voltage Data_Analysis->Threshold_Voltage

Caption: Logical workflow for the fabrication and testing of an OTFT.

Conclusion

While direct experimental data on the material applications of this compound is sparse, its chemical structure suggests it is a promising candidate for further investigation in materials science. The protocols provided here offer a starting point for the synthesis and exploration of this molecule in areas such as organic electronics and polymer science. Further research is needed to fully elucidate its properties and potential.

References

Application Notes and Protocols: Derivatization of 1,4-Dihydroanthracene and its Analogs for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-dihydroanthracene scaffold and its oxidized analogs, such as anthracene (B1667546) and anthraquinone (B42736), represent a versatile class of compounds with significant potential in biological research and drug development.[1][2] Their unique photophysical, photochemical, and biological properties have led to extensive investigation into their applications as anticancer, anti-inflammatory, and antimitotic agents.[1][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives based on the anthracene framework, with a focus on generating compounds for biological screening and elucidating their mechanisms of action. While direct derivatization of this compound is less common, the methodologies presented for its related structures are highly relevant and adaptable.

Synthetic Strategies for Derivatization

The derivatization of the anthracene core is a key step in developing novel therapeutic agents. Common strategies include Friedel-Crafts reactions, Diels-Alder cycloadditions, and nucleophilic aromatic substitution. A particularly effective method for creating diverse libraries of compounds is the nucleophilic aromatic substitution on activated precursors like 1,4-difluoro-5,8-dihydroxyanthraquinone (B30391).[6]

General Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the anthraquinone core activates halogen substituents at the 1 and 4 positions, facilitating their displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups, particularly primary and secondary amines, to modulate the biological activity of the resulting compounds.[6]

Experimental Protocols

Protocol 1: Synthesis of 1,4-bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthraquinone

This protocol outlines a representative synthesis of a di-substituted aminoanthraquinone derivative, a class of compounds often investigated for their cytotoxic properties.[6]

Materials and Reagents:

  • 1,4-Difluoro-5,8-dihydroxyanthraquinone

  • N,N-Dimethylethylenediamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Deionized water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (3.62 mmol) of 1,4-difluoro-5,8-dihydroxyanthraquinone in 40 mL of anhydrous DMF.

  • Addition of Reagents: To this solution, add 1.0 mL (7.24 mmol, 2.0 equivalents) of DIPEA, followed by 0.82 mL (7.60 mmol, 2.1 equivalents) of N,N-dimethylethylenediamine.[6]

  • Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes. Subsequently, heat the mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[6]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water to precipitate the crude product.[6]

  • Filter the precipitate using a Buchner funnel and wash the solid with deionized water (3 x 50 mL).[6]

  • Alternatively, the product can be extracted from the aqueous mixture using DCM (3 x 100 mL). Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 100 mL) and then with brine (1 x 100 mL).[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[6]

Protocol 2: Evaluation of Cytotoxicity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[7][8]

Materials and Reagents:

  • Human cancer cell lines (e.g., HepG-2, HeLa, MCF-7) and a normal cell line (e.g., L02)[7][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (anthracene derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative anthracene derivatives against various cancer cell lines.

Compound IDCell LineIC₅₀ (µM)Reference
A1HepG-212.5[7][8]
18MCF-7comparable to Doxorubicin[7]
24MCF-7comparable to Doxorubicin[7]
14DU-145-[7]
19DU-145-[7]
28Glioblastoma-[7]
29Glioblastoma-[7]
30Glioblastoma-[7]
34Glioblastoma-[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation synthesis Derivatization of Anthracene Precursor purification Column Chromatography synthesis->purification characterization NMR, MS, IR purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: A generalized experimental workflow for the synthesis, purification, and biological evaluation of anthracene derivatives.

Wnt/β-Catenin Signaling Pathway

wnt_beta_catenin_pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-Catenin GSK3b->BetaCatenin phosphorylates Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Ub Ubiquitination & Degradation BetaCatenin->Ub TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Anthracene_Deriv Anthracene-9,10-dione Dioxime Derivatives Anthracene_Deriv->BetaCatenin inhibit

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of anthracene-9,10-dione dioxime derivatives.[9]

Biological Activities and Mechanisms of Action

Derivatives of the anthracene scaffold have been shown to exhibit a range of biological activities, with anticancer effects being the most extensively studied.

  • Anticancer Activity: Many anthracene derivatives, particularly those of anthraquinone, demonstrate potent cytotoxicity against various cancer cell lines, including those of the cervix, breast, pancreas, and liver.[7] Some compounds have shown efficacy comparable to the standard chemotherapeutic drug Doxorubicin.[7] The mechanisms underlying their anticancer effects are diverse and can include:

    • Topoisomerase II Inhibition: Some derivatives are designed to bind to the catalytic active site of topoisomerase II, an enzyme crucial for DNA replication and repair.[8]

    • Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[8]

    • Cell Cycle Arrest: They can halt the cell cycle at specific phases, preventing cell proliferation.[7]

    • Wnt/β-Catenin Pathway Inhibition: Specific anthracene-9,10-dione dioxime derivatives have been developed as potent inhibitors of the Wnt/β-catenin signaling pathway, which is often constitutively activated in many human cancers.[9]

  • Anti-inflammatory Activity: Certain 1,4-anthracene-9,10-dione derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide, TNF-α, and IL-1β in activated macrophages.[3]

  • Antimitotic Activity: Naturally occurring anthracene-derived compounds have been reported to inhibit mitosis, suggesting their potential as leads for the development of new antimitotic agents.[5]

Future Directions

While much research has focused on anthracene and anthraquinone derivatives, the direct and selective derivatization of this compound remains a less explored area. Future studies could focus on developing synthetic methodologies for the controlled functionalization of the this compound core to explore novel structure-activity relationships and potentially uncover new biological activities. Furthermore, the development of derivatives with improved selectivity for cancer cells over normal cells continues to be a critical goal in the pursuit of safer and more effective cancer chemotherapeutics.[7][8]

References

Application Note: Quantitative Analysis of 1,4-Dihydroanthracene using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dihydroanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. Accurate and precise quantification of this compound is crucial in various research and development settings, including chemical synthesis quality control and environmental analysis. This application note details a robust and reliable method for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for ease of use and provides accurate, reproducible results.

Principle of the Method

The method employs reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a nonpolar compound, is retained by the hydrophobic C18 stationary phase. It is then eluted by a polar mobile phase composed of acetonitrile (B52724) and water. The concentration of the organic solvent in the mobile phase is optimized to achieve a suitable retention time and good peak shape. Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • 0.22 µm syringe filters (e.g., PTFE or nylon)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

  • Run Time: 10 minutes.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve an expected concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.[1]

5. Calibration and Quantification

  • Inject the working standard solutions in ascending order of concentration.

  • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterResult
Chromatographic Performance
Retention Time (t R )~ 5.2 min
Tailing Factor (T f )1.1
Theoretical Plates (N)> 5000
Method Validation
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98 - 102%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation UV_Detection UV Detection Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Cal_Curve Calibration Curve Generation Peak_Integration->Cal_Curve Quantification Quantification Peak_Integration->Quantification Cal_Curve->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-dihydroanthracene. Our focus is on improving reaction yields and addressing common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound from anthracene (B1667546) is primarily achieved through reduction reactions. The two main approaches are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction. While these methods can yield dihydroanthracene isomers, the 9,10-dihydroanthracene (B76342) is often the major product due to its higher thermodynamic stability. Selective synthesis of this compound remains a challenge and often results in a mixture of products.

Q2: Why is 9,10-dihydroanthracene the predominant product in many reduction reactions of anthracene?

A2: The reduction of anthracene typically proceeds through intermediates where the central ring is attacked. This is because the loss of aromaticity in one ring, while preserving the aromaticity of the two flanking benzene (B151609) rings, is energetically more favorable. This leads to the formation of the thermodynamically more stable 9,10-dihydroanthracene isomer.

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products include the isomeric 9,10-dihydroanthracene, over-reduced products such as tetrahydroanthracene (B13747835) and octahydroanthracene, and oxidation products like anthraquinone, especially if the reaction is exposed to air. Isomerization of hydrogenated products to form phenanthrene (B1679779) derivatives can also occur under certain catalytic conditions.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification of this compound from a mixture containing its isomer and other byproducts can be challenging. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method. A non-polar eluent system, such as hexane (B92381) or cyclohexane, is typically used. Recrystallization from a suitable solvent like ethanol (B145695) can also be employed, though co-crystallization with impurities can be an issue.

Q5: What spectroscopic methods are used to characterize this compound?

A5: 1H NMR and 13C NMR spectroscopy are crucial for distinguishing this compound from its 9,10-isomer. In this compound, the protons at the 1 and 4 positions will appear as aliphatic signals, distinct from the aromatic signals. Infrared (IR) spectroscopy can also be used to identify the C-H stretching frequencies of the saturated and unsaturated portions of the molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield of Dihydroanthracene Products - Incomplete reaction. - Suboptimal reaction conditions (temperature, pressure, time). - Inactive or poisoned catalyst. - Poor quality of reagents.- Increase reaction time or adjust temperature and pressure according to the chosen method. - Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for sensitive catalysts). - Use freshly purified anthracene and high-purity solvents and reagents.
Predominant Formation of 9,10-Dihydroanthracene - The reaction conditions favor the thermodynamically more stable 9,10-isomer.- Employ kinetic control by using lower reaction temperatures and shorter reaction times. - Experiment with different catalyst systems. Some catalysts may exhibit different regioselectivity. For instance, certain heterogeneous catalysts might favor the 1,4-addition through specific surface adsorption of anthracene.
Over-reduction to Tetrahydro- and Octahydroanthracene - Reaction time is too long. - Hydrogen pressure is too high in catalytic hydrogenation. - Excess reducing agent in dissolving metal reductions.- Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired product is formed. - Reduce the hydrogen pressure or the amount of reducing agent.
Formation of Anthraquinone - Exposure of the reaction mixture or the product to air, especially at elevated temperatures or in the presence of certain catalysts.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Handle the purified product under an inert atmosphere and store it protected from light and air.
Difficult Purification - Similar polarities of 1,4- and 9,10-dihydroanthracene isomers. - Presence of multiple side products with close boiling or melting points.- Optimize the mobile phase for column chromatography to achieve better separation. A shallow gradient of a slightly more polar solvent in a non-polar solvent can be effective. - Consider preparative TLC or HPLC for small-scale purifications. - Multiple recrystallizations from different solvents may be necessary.

Data Presentation

Catalytic Hydrogenation of Anthracene: A Comparison of Conditions

The following table summarizes the results from various studies on the catalytic hydrogenation of anthracene, highlighting the conversion rates and the distribution of hydrogenated products. This data can help in selecting a starting point for optimizing the synthesis of dihydroanthracene.

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)Conversion (%)Dihydroanthracene (%)Tetrahydroanthracene (%)Octahydroanthracene (%)Reference
Fe-Co/CaA40061~87Major ProductMinor Product-[1]
Fe-Co/ZSM-540061~91Major ProductMinor Product-[1]
10 wt.% Ni/Hβ-zeolite1002.766100--High Selectivity[2]
Pt/Al₂O₃240710~100--93[3]

Note: The specific isomers of dihydroanthracene are not always specified in the literature, but 9,10-dihydroanthracene is generally the expected major isomer.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Anthracene

This protocol provides a general guideline for the catalytic hydrogenation of anthracene. The specific catalyst, temperature, pressure, and reaction time should be optimized based on the desired product distribution.

Materials:

  • Anthracene

  • Hydrogenation catalyst (e.g., Fe-Co/ZSM-5, Ni/Hβ-zeolite)

  • Solvent (e.g., a high-boiling inert solvent)

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, place anthracene and the chosen catalyst.

  • Add the solvent to the reactor.

  • Seal the autoclave and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the target temperature while stirring.

  • Maintain the reaction at the set temperature and pressure for the desired duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor, and filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with a fresh portion of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analyze the crude product using GC-MS or NMR to determine the product distribution.

  • Purify the desired dihydroanthracene isomer using column chromatography or recrystallization.

Protocol 2: Synthesis of a Substituted this compound Derivative

This protocol is adapted from the synthesis of 2,9,10-tribromo-1,4-dihydroanthracene-1,4-diol and can serve as a starting point for developing a synthesis for the parent this compound, likely through a multi-step process involving a suitable precursor.

Materials:

  • (1S,2R,3S,4S)-2,3,9,10-Tetrabromo-1,2,3,4-tetrahydroanthracene-1,4-diol

  • Sodium methoxide (B1231860)

  • Dry Tetrahydrofuran (THF)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (1S,2R,3S,4S)-2,3,9,10-Tetrabromo-1,2,3,4-tetrahydroanthracene-1,4-diol in dry THF in a round-bottom flask under an inert atmosphere.

  • Add a solution of sodium methoxide in dry THF to the flask.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash it with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting 2,9,10-tribromo-1,4-dihydroanthracene-1,4-diol by column chromatography on neutral alumina, followed by recrystallization from a mixture of methylene (B1212753) chloride and hexane. This procedure yielded the product in 69% yield.[4]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Anthracene B Reduction Reaction (e.g., Catalytic Hydrogenation) A->B C Crude Product Mixture (1,4-DHA, 9,10-DHA, etc.) B->C D Column Chromatography C->D E Fraction Collection D->E F Solvent Evaporation E->F G Purified this compound F->G H Spectroscopic Analysis (NMR, IR) G->H

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_yield Start Low Yield of This compound Q1 Check for Over-reduction (Presence of THA/OHA?) Start->Q1 A1_Yes Reduce Reaction Time/ Hydrogen Pressure/ Amount of Reductant Q1->A1_Yes Yes A1_No Analyze Product Ratio (1,4-DHA vs 9,10-DHA) Q1->A1_No No Q2 High 9,10-DHA Content? A1_No->Q2 A2_Yes Lower Reaction Temperature/ Use Kinetic Control Conditions Q2->A2_Yes Yes A2_No Check for Unreacted Starting Material Q2->A2_No No Q3 Significant Anthracene Remaining? A2_No->Q3 A3_Yes Increase Reaction Time/ Check Catalyst Activity/ Improve Reagent Purity Q3->A3_Yes Yes A3_No Investigate Other Side Reactions (e.g., Oxidation) Q3->A3_No No

References

Technical Support Center: Synthesis of 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dihydroanthracene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and unexpected outcomes.

Issue Potential Cause Recommended Action
Low or No Yield of this compound Incomplete reaction due to insufficient reducing agent or reaction time.Increase the molar excess of the alkali metal (e.g., sodium, lithium) and ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quenching of the reaction by atmospheric moisture or carbon dioxide.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product is Primarily 9,10-Dihydroanthracene (B76342) The reaction conditions favored the thermodynamically more stable 9,10-isomer. Reduction with sodium in ethanol (B145695) often yields 9,10-dihydroanthracene.[1][2]Employ a classic Birch reduction using a stronger alkali metal like lithium in liquid ammonia (B1221849) with a proton source such as ethanol. This kinetically controlled process is more likely to yield the 1,4-dihydro isomer.
Presence of Over-Reduced Products (e.g., 1,4,5,8,9,10-Hexahydroanthracene) Use of an excessive amount of reducing agent or prolonged reaction time.Carefully control the stoichiometry of the reducing agent. Quench the reaction as soon as TLC indicates the consumption of the starting material and the formation of the desired product.
Product Contains Unreacted Anthracene (B1667546) Insufficient reducing agent or premature quenching of the reaction.Ensure a sufficient excess of the reducing agent is used. Allow the reaction to proceed to completion as monitored by TLC.
Product is Contaminated with Anthraquinone Oxidation of the product or starting material. This can occur if the reaction mixture is exposed to air, especially during workup.Maintain an inert atmosphere throughout the reaction and workup. Use degassed solvents. If oxidation is a persistent issue, consider purification methods like column chromatography.
Isomerization of this compound to 9,10-Dihydroanthracene During Workup or Purification The 1,4-isomer can be sensitive to acidic or basic conditions and heat, leading to rearrangement to the more stable 9,10-isomer.Perform the workup under neutral and mild temperature conditions. Use purification techniques that avoid harsh conditions, such as flash chromatography with a neutral stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Birch reduction is a widely used method for the synthesis of this compound from anthracene.[3][4][5][6] This reaction typically involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (such as ethanol).[5][6][7]

Q2: My synthesis yielded 9,10-dihydroanthracene instead of the desired 1,4-isomer. Why did this happen and how can I avoid it?

A2: The formation of 9,10-dihydroanthracene is a common side reaction. This isomer is thermodynamically more stable because the aromaticity of the two flanking benzene (B151609) rings is preserved.[1][2][8] Syntheses using milder reducing conditions, such as sodium in ethanol, tend to favor the 9,10-isomer.[1][9] To favor the formation of this compound, it is recommended to use the more reactive conditions of a Birch reduction (lithium or sodium in liquid ammonia).

Q3: I have identified over-reduced byproducts in my reaction mixture. What are they and how can I prevent their formation?

A3: Over-reduction can lead to the formation of more saturated species like 1,4,5,8,9,10-hexahydroanthracene.[4] This occurs when an excess of the reducing agent is used or the reaction is left for too long. To prevent this, carefully control the stoichiometry of the reagents and monitor the reaction's progress closely, quenching it once the starting material is consumed.

Q4: Can the this compound isomerize to the 9,10-isomer after the reaction?

A4: Yes, this compound can isomerize to the more stable 9,10-dihydroanthracene, particularly under acidic, basic, or high-temperature conditions. It is crucial to maintain neutral and mild conditions during the reaction workup and purification to minimize this side reaction.

Q5: What are some common impurities that might be present in the starting anthracene, and can they affect the reaction?

A5: Commercial anthracene can contain impurities such as phenanthrene, carbazole, and anthraquinone. These impurities may be carried through the synthesis and complicate purification. Anthraquinone, if present, can be reduced under the reaction conditions. It is advisable to use purified anthracene for the synthesis to minimize potential side products.

Experimental Protocols

Protocol: Birch Reduction of Anthracene to Synthesize this compound

This protocol is a representative procedure for the Birch reduction of anthracene.

Materials:

  • Anthracene

  • Lithium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (for quenching)

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser and an inlet for an inert gas. Ensure all glassware is flame-dried before use.

  • Under a positive pressure of inert gas, condense anhydrous liquid ammonia into the flask.

  • Add finely cut lithium metal to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the presence of solvated electrons.

  • Dissolve anthracene in a minimal amount of anhydrous diethyl ether and add it dropwise to the stirring lithium-ammonia solution.

  • After the addition of anthracene, add anhydrous ethanol dropwise as the proton source.

  • Monitor the reaction by TLC. Once the anthracene is consumed, quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate under a stream of inert gas.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate this compound.

Visualizations

Synthesis and Side Reaction Pathways

G cluster_main Main Reaction cluster_side Side Reactions Anthracene Anthracene DHA_1_4 This compound Anthracene->DHA_1_4 Na or Li, liq. NH3, EtOH DHA_9_10 9,10-Dihydroanthracene Anthracene->DHA_9_10 Isomerization Favored (Thermodynamic Product) Over_Reduced Over-Reduced Products (e.g., Hexahydroanthracene) Anthracene->Over_Reduced Excess Reducing Agent DHA_1_4->DHA_9_10 Isomerization (Acid/Base/Heat) Anthraquinone Anthraquinone DHA_1_4->Anthraquinone Oxidation (Air) G start Experiment Start check_yield Low or No Yield? start->check_yield check_product Incorrect Isomer (9,10-DHA)? check_yield->check_product No action1 Check Reagents & Conditions: - Anhydrous? - Inert Atmosphere? - Sufficient Reducing Agent? check_yield->action1 Yes check_purity Impure Product? check_product->check_purity No action2 Modify Reaction Conditions: - Use Birch Reduction (Li/NH3) - Kinetically Controlled check_product->action2 Yes success Successful Synthesis check_purity->success No action3 Analyze Impurities: - Over-reduced? - Unreacted Anthracene? - Oxidized? check_purity->action3 Yes action1->start Retry action2->start Retry adjust_stoichiometry Adjust Stoichiometry & Reaction Time action3->adjust_stoichiometry refine_purification Refine Purification: - Neutral Chromatography - Avoid Heat action3->refine_purification adjust_stoichiometry->start Retry refine_purification->start Repurify

References

Technical Support Center: Purification of 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and procedural advice for researchers purifying 1,4-dihydroanthracene from unreacted anthracene (B1667546), a common challenge following synthesis.

Frequently Asked Questions & Troubleshooting

Q1: What is the primary challenge in separating this compound from anthracene?

A1: The main difficulty lies in the similar physicochemical properties of the two compounds. Both are nonpolar polycyclic aromatic hydrocarbons with comparable molecular weights. This results in similar solubilities in many organic solvents, making separation by simple recrystallization or chromatography challenging without careful optimization. Furthermore, the fully aromatic nature of anthracene makes it a very stable starting material, often resulting in incomplete reactions and significant amounts requiring removal.

Q2: A Note on Regiochemistry: My synthesis was expected to yield this compound, but I seem to have 9,10-dihydroanthracene. Why did this happen?

A2: This is a common and expected outcome, particularly if you are using a Birch reduction (alkali metal in liquid ammonia (B1221849) with an alcohol). The reduction of anthracene preferentially occurs at the central 9 and 10 positions. This pathway is thermodynamically favored because it preserves the aromaticity of the two outer benzene (B151609) rings, resulting in a more stable product (9,10-dihydroanthracene) compared to the 1,4-isomer, which would disrupt the aromaticity of a terminal ring.[1] The purification principles discussed here are applicable to separating either isomer from anthracene.

Q3: Which purification methods are most effective for this separation?

A3: The two most effective and widely used laboratory-scale techniques are recrystallization and column chromatography .

  • Recrystallization is ideal when one compound is present in a much smaller quantity or if a solvent can be found that effectively solubilizes one compound while leaving the other insoluble at a given temperature.

  • Column chromatography offers higher resolution and is better for separating mixtures with comparable amounts of each component or when recrystallization fails to achieve the desired purity.[2][3]

Q4: My recrystallization attempt is failing. The mixture either "oils out" or nothing crystallizes upon cooling. What are the next steps?

A4: This is a common issue that usually points to a suboptimal solvent choice or technique.

  • "Oiling out" occurs when the melting point of your solid is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. Solution: Switch to a lower-boiling point solvent or use a solvent pair. Start by dissolving the mixture in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • No crystallization suggests the compound is too soluble in the chosen solvent even at low temperatures, or the concentration is too low. Solution: Try a less polar solvent. If the compound is too soluble in ethanol, attempt recrystallization from hexane (B92381) or a toluene (B28343)/hexane mixture. You can also try to concentrate the solution by carefully evaporating some of the solvent before cooling. Slow cooling and scratching the inside of the flask with a glass rod can help induce nucleation.[4]

Q5: I'm performing column chromatography, but my TLC analysis shows the spots for anthracene and this compound are overlapping. How can I improve the separation?

A5: Poor separation on a column is typically due to an inappropriate solvent system.

  • Optimize the Eluent: The goal is to find a solvent or solvent mixture where the two compounds have different Rf values on a TLC plate. Since anthracene is more conjugated and planar, it may interact more strongly with silica (B1680970) gel. This compound is slightly less flat and less aromatic, which should alter its polarity. Start with a very non-polar eluent like pure hexane and gradually increase the polarity by adding small percentages of a slightly more polar solvent like toluene or dichloromethane (B109758). Aim for Rf values between 0.2 and 0.4 for the best separation on the column.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.

  • Loading: Load the sample in a minimal amount of solvent and as a concentrated, narrow band. Dry-loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is often superior to wet-loading for achieving sharp bands.[2]

Q6: How can I confirm the purity and identity of my final product?

A6: Several analytical techniques can confirm the successful purification and verify the structure of this compound.

  • NMR Spectroscopy (¹H NMR): This is the most definitive method. Anthracene will show signals only in the aromatic region (~7.5-8.5 ppm). This compound will uniquely show new signals in the aliphatic region (~3.3 ppm) corresponding to the two CH₂ groups, along with a changed pattern in the aromatic region.

  • Melting Point: Pure compounds have a sharp melting point range. Unreacted anthracene has a melting point of ~216 °C.[1] A broad or depressed melting point indicates the presence of impurities.

  • UV-Vis Spectroscopy: Anthracene has a characteristic UV absorbance spectrum with fine structure. The disruption of the fully conjugated system in this compound will lead to a significantly different spectrum, typically with a blue-shift in the absorption maxima.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the molecular weight (180.24 g/mol for this compound) and can separate the components to give an indication of purity.[5]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key aspects of the recommended purification methods.

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages/Common Issues
Recrystallization Difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[4]Good to Excellent (>95-99%)Simple, cost-effective, scalable, and excellent for removing small amounts of impurities.[6]Requires finding a suitable solvent, can have lower yields, may fail if compounds have very similar solubilities, risk of "oiling out".[7]
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it.[3]Excellent (>99%)Highly effective for separating complex mixtures and compounds with similar properties, offers high resolution.More labor-intensive, requires larger volumes of solvent, can be less scalable for very large quantities. Poor separation if eluent is not optimized.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a solvent has been identified where this compound has lower solubility than anthracene upon cooling. Ethanol or ethanol/water mixtures are good starting points.

  • Dissolution: Place the crude mixture in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry.[4]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point, but avoid using a large excess.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a quick gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until the solvent has fully evaporated.

Protocol 2: Purification by Flash Column Chromatography

This protocol uses silica gel to separate the less polar this compound from the slightly more polar anthracene.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an optimal eluent system. Start with pure hexane and test mixtures with increasing amounts of toluene (e.g., 1%, 2%, 5% toluene in hexane). The ideal system will show good separation between the two spots (ΔRf > 0.2).

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a glass column and use gentle air pressure to pack it into a uniform bed. Add a thin layer of sand to the top to protect the silica surface.[2]

  • Sample Loading: Dissolve the crude product in a minimal volume of a solvent it is readily soluble in, like dichloromethane or toluene. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. This dry-loading technique prevents band distortion.[2]

  • Elution: Begin eluting the column with the non-polar eluent (hexane). The less polar this compound should elute first. If separation is slow, you can gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of toluene).

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine its contents. Combine the fractions that contain only the pure this compound spot.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualized Workflow

Purification_Workflow Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude Reaction Mixture (Anthracene & 1,4-DHA) rec_start Select Solvent System start->rec_start Method 1 col_start Optimize Eluent via TLC start->col_start Method 2 rec_dissolve Dissolve in Min. Hot Solvent rec_start->rec_dissolve rec_cool Cool Slowly to Crystallize rec_dissolve->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_ts Troubleshooting rec_cool->rec_ts end_product Pure this compound rec_isolate->end_product rec_oil Oiling Out? -> Use lower BP solvent or solvent pair rec_ts->rec_oil rec_nocrystal No Crystals? -> Concentrate solution or use less polar solvent rec_ts->rec_nocrystal col_pack Pack Column with Silica Gel col_start->col_pack col_load Dry-Load Sample col_pack->col_load col_elute Elute with Solvent Gradient col_load->col_elute col_collect Collect & Analyze Fractions col_elute->col_collect col_ts Troubleshooting col_elute->col_ts col_collect->end_product col_poor Poor Separation? -> Adjust eluent polarity col_ts->col_poor analysis Purity & Identity Confirmation (NMR, MP, GC-MS) end_product->analysis

References

stability of 1,4-Dihydroanthracene under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dihydroanthracene. It addresses common issues related to the compound's stability under acidic and basic conditions during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound seems to be degrading over time, especially when I use basic buffers. What is happening?

A1: this compound is susceptible to degradation, particularly under basic conditions. The most common degradation pathway is a base-promoted aromatization to form anthracene (B1667546). This process involves the elimination of hydrogen and results in a more stable, fully aromatic system. Even mildly basic conditions can facilitate this transformation.

Q2: I am working with an acidic medium and have noticed unexpected byproducts. Is this compound unstable in acidic conditions as well?

A2: Yes, this compound can also be unstable under acidic conditions, although the degradation pathway differs from that in basic media. Under acidic catalysis, especially at elevated temperatures, this compound can undergo rearrangements and even hydrocracking, which involves the breaking of C-C bonds to yield smaller aromatic compounds like benzene, toluene, and xylene. The specific products and reaction rates will depend on the acid strength and temperature.

Q3: How can I monitor the degradation of my this compound sample?

A3: Several analytical techniques can be used to monitor the degradation of this compound. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate this compound from its degradation products, primarily anthracene. By monitoring the peak areas over time, you can quantify the rate of degradation.

  • UV-Vis Spectroscopy: this compound and its common degradation product, anthracene, have distinct UV-Vis absorption spectra. Anthracene has a characteristic fine structure in its absorption bands that is different from the broader absorption of this compound. Monitoring the changes in the absorption spectrum can provide qualitative and semi-quantitative information about the degradation process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for identifying the structures of the starting material and its degradation products. The appearance of aromatic proton signals corresponding to anthracene and the disappearance of the aliphatic proton signals of this compound can confirm the aromatization reaction.

Q4: What are the expected degradation products of this compound under acidic and basic conditions?

A4: The primary degradation products are summarized in the table below:

ConditionPrimary Degradation Product(s)
Basic Anthracene
Acidic Complex mixture, potentially including anthracene, other isomers of dihydroanthracene, and smaller aromatic compounds (e.g., benzene, toluene, xylene) depending on the severity of the conditions.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in a sample prepared with a basic buffer.

  • Cause: Base-promoted aromatization to anthracene.

  • Solution:

    • If possible, adjust the pH of your medium to be neutral or slightly acidic.

    • If basic conditions are required for your experiment, prepare the this compound solution immediately before use and minimize its exposure time to the basic environment.

    • Store stock solutions of this compound in a neutral, aprotic solvent and protect them from light.

Issue 2: Appearance of multiple unexpected peaks in an HPLC chromatogram after treating this compound with acid.

  • Cause: Acid-catalyzed degradation and rearrangement.

  • Solution:

    • Re-evaluate the necessity of strong acidic conditions. If possible, use a milder acid or a buffered acidic solution.

    • Perform the reaction at a lower temperature to minimize side reactions and degradation.

    • Analyze the byproducts by techniques like LC-MS or GC-MS to identify them and better understand the degradation pathway.

Issue 3: Inconsistent results in stability studies.

  • Cause: Several factors can contribute to inconsistent results, including variations in pH, temperature, exposure to light, and the presence of dissolved oxygen.

  • Solution:

    • Carefully control and monitor the pH of your experimental solutions.

    • Maintain a constant temperature throughout the experiment.

    • Protect your samples from light, as polycyclic aromatic hydrocarbons can be photochemically reactive.

    • For reactions sensitive to oxidation, consider de-gassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by HPLC

This protocol outlines a method to quantify the stability of this compound at different pH values.

1. Materials:

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Solutions: For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 10 µg/mL. Prepare a sufficient volume to allow for sampling at multiple time points.

  • Standard Solutions: Prepare a series of standard solutions of anthracene in acetonitrile at concentrations ranging from 1 to 20 µg/mL to create a calibration curve.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where both this compound and anthracene absorb (e.g., 254 nm).

  • Injection Volume: 10 µL

4. Procedure:

  • Inject the standard solutions of anthracene to generate a calibration curve.

  • At time zero (immediately after preparation), inject an aliquot of each working solution (at different pH values).

  • Incubate the working solutions at a constant temperature (e.g., 25 °C or 37 °C), protected from light.

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each working solution and inject it into the HPLC.

  • Record the peak areas for this compound and any degradation products (e.g., anthracene).

5. Data Analysis:

  • Calculate the concentration of anthracene formed at each time point using the calibration curve.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

  • Plot the percentage of remaining this compound versus time for each pH condition to compare stability.

Data Presentation

Table 1: Stability of this compound at 25 °C

Time (hours)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 10)
0100100100
199.599.895.2
498.299.180.5
896.598.565.1
2490.196.230.7

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

Stability_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions DHA This compound Anthracene Anthracene DHA->Anthracene OH⁻ Acid_Products Rearrangement/Cracking Products DHA->Acid_Products H⁺, Δ

Caption: Degradation pathways of this compound under acidic and basic conditions.

HPLC_Workflow start Prepare this compound Solutions at Different pH t0 Inject t=0 Sample into HPLC start->t0 incubate Incubate Samples at Constant Temperature t0->incubate sample Withdraw Aliquots at Time Intervals incubate->sample inject Inject Samples into HPLC sample->inject analyze Analyze Chromatograms (Peak Area vs. Time) inject->analyze end Determine Stability Profile analyze->end

Caption: Experimental workflow for monitoring stability by HPLC.

Technical Support Center: Photodegradation of 1,4-Dihydroanthracene Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dihydroanthracene solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during photodegradation experiments with this compound.

IssuePossible Cause(s)Troubleshooting Steps
1. Inconsistent or non-reproducible experimental results. Uncontrolled exposure to ambient light during sample preparation and handling.1. Review Workflow: Identify all steps where the solution is exposed to light (e.g., weighing, dissolution, dilutions, incubation). 2. Implement Light Protection: Use amber-colored glassware or vials, or wrap standard labware in aluminum foil.[1][2] 3. Control Lighting: Perform liquid handling steps in a darkened room or under a fume hood with the light turned off.[1]
2. Unexpected peaks appearing in HPLC or LC-MS chromatograms. Formation of photodegradation products. The primary photoproduct is likely the aromatized anthracene.1. Confirm Peak Identity: Use mass spectrometry (LC-MS) to identify the molecular weight of the unexpected peaks. The primary degradation product, anthracene, will have a molecular weight two daltons less than this compound. 2. Forced Degradation Study: Intentionally expose a solution to a UV lamp and inject samples at various time points to confirm that the extra peaks are photoproducts and to determine their retention times.[1] 3. Optimize Sample Handling: Ensure samples are protected from light from preparation through to injection. Use amber autosampler vials or cover the autosampler tray.[1]
3. Accelerated or variable degradation rates. The solvent can influence the rate of photodegradation. Chlorinated solvents, for instance, can lead to unwanted side reactions.1. Solvent Selection: Whenever possible, use hydrocarbon solvents which have minimal absorption at longer wavelengths.[3] 2. Solvent Purity: Ensure high purity of solvents to avoid photosensitization by impurities.
4. Low or no recovery of the parent compound. The product may be volatile or have an affinity for the aqueous phase during workup.1. Check Aqueous Layer: If an aqueous extraction was performed, analyze the aqueous layer for the presence of your compound.[4] 2. Check Rotovap Trap: If solvent was removed under reduced pressure, check the solvent in the rotovap trap for your product.[4]
5. Reaction appears to stop before completion. The formation of photoproducts that act as an inner filter, absorbing light and preventing it from reaching the reactant.1. Monitor UV-Vis Spectra: Observe the changes in the absorption spectrum of the solution over time. The growth of new absorption bands may indicate the formation of interfering photoproducts. 2. Consider Wavelength: If possible, use a light source with a wavelength that is primarily absorbed by the starting material and not the photoproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary photodegradation product of this compound?

The most likely primary photodegradation product is anthracene, formed through the aromatization of the central dihydro-ring. Further irradiation can lead to other products, such as endoperoxides and anthraquinone, especially in the presence of oxygen.[5][6]

Q2: How can I minimize the photodegradation of my this compound solutions during storage and experiments?

The most effective method is to rigorously protect the solutions from light. This includes storing solutions in amber-colored vials or wrapping containers in aluminum foil and keeping them in the dark.[1][2] During experiments, work in a dimly lit room and minimize the solution's exposure time to ambient light.[1]

Q3: Does the choice of solvent affect the photodegradation process?

Yes, the solvent is a critical experimental parameter. Solvents can act as reactants. For instance, chlorinated solvents should be avoided as they can lead to chlorination of the substrate.[3] Strongly absorbing solvents can also prevent photons from reaching the this compound.[3] The polarity of the solvent can also influence the degradation rate.

Q4: What is a typical quantum yield for the photodegradation of a polycyclic aromatic hydrocarbon (PAH)?

The quantum yield can vary significantly depending on the specific compound, solvent, and presence of oxygen. For related compounds like anthracene, quantum yields of formation for various photoproducts have been reported, often in the range of 10⁻³ to 10⁻².

Q5: What analytical techniques are best for monitoring the photodegradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector is ideal for separating and quantifying the parent compound and its photoproducts.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[1] UV-Vis spectrophotometry can also be used to monitor the overall changes in the solution's absorbance profile over time.[8]

Quantitative Data on Related Compounds

Table 1: Photodegradation Efficiency of Various PAHs
Polycyclic Aromatic Hydrocarbon (PAH)Experimental ConditionsDegradation Efficiency (%)Reference
Fluorene24h sunlight, TiO₂/MgO catalyst, pH 780%[9][10]
Pyrene24h sunlight, TiO₂/MgO catalyst, pH 768%[9][10]
Benzo(a)pyrene24h sunlight, TiO₂/MgO catalyst, pH 753%[9][10]
Anthracene12h irradiation, 0.5g photocatalyst41.9% - 95.7% (range)[2]
Table 2: Fluorescence Quantum Yields of Anthracene Derivatives
CompoundSolventFluorescence Quantum Yield (Φf)Reference
9,10-DiphenylanthraceneCyclohexane0.86[11]
9,10-DiphenylanthraceneEthanol0.95[11]
1,4-Diphenylanthracene Derivative (2)Solid State0.71[12]
1,4-Diphenylanthracene DerivativesCHCl₃ Solution0.41 - 0.56[12]

Experimental Protocols

Protocol 1: Assessing the Photostability of a this compound Solution

This protocol outlines a general method for determining the photostability of a this compound solution under specific light conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., cyclohexane, acetonitrile)

  • Amber-colored volumetric flasks and vials

  • A calibrated light source (e.g., UV lamp, solar simulator)

  • HPLC system with a UV or fluorescence detector

  • Stir plate

Procedure:

  • Solution Preparation: In a dimly lit environment, prepare a stock solution of this compound of known concentration in the desired solvent using amber-colored volumetric flasks.

  • Sample Preparation: Aliquot the stock solution into several amber-colored vials. One vial will serve as a dark control and should be wrapped completely in aluminum foil.

  • Irradiation: Place the vials (including the dark control) in a temperature-controlled chamber equipped with the light source. If using a stir plate, add a small stir bar to each vial.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial (except the dark control, which is only sampled at t=0 and the final time point). Immediately transfer the aliquot to an amber HPLC vial.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.

Visualizations

Experimental Workflow for Photostability Testing

G prep Solution Preparation (Dim Light / Amberware) aliquot Aliquot Samples (Amber Vials) prep->aliquot dark_control Prepare Dark Control (Wrap in Foil) aliquot->dark_control irradiate Irradiate Samples (Controlled Light Source & Temp) aliquot->irradiate hplc HPLC/LC-MS Analysis dark_control->hplc sampling Sample at Time Intervals irradiate->sampling sampling->hplc analysis Data Analysis (Kinetics & Product ID) hplc->analysis

Caption: A typical workflow for assessing the photostability of this compound solutions.

Proposed Photodegradation Pathway

G dha This compound light1 hv dha->light1 anthracene Anthracene light2 hv, O2 anthracene->light2 endoperoxide Anthracene Endoperoxide rearrange Rearrangement endoperoxide->rearrange anthraquinone Anthraquinone & Other Oxidized Products light1->anthracene light2->endoperoxide rearrange->anthraquinone

Caption: A simplified proposed pathway for the photodegradation of this compound in the presence of light and oxygen.

References

challenges in achieving regioselectivity in dihydroanthracene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of achieving regioselectivity in the synthesis of dihydroanthracene derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers in my Diels-Alder reaction to synthesize a dihydroanthracene derivative?

A: The formation of multiple regioisomers (e.g., ortho and meta or syn and anti) in the Diels-Alder cycloaddition involving anthracene (B1667546) derivatives is a common challenge.[1][2] The regiochemical outcome is governed by a delicate balance of several factors, including:

  • Electronic Effects: The electronic nature (electron-withdrawing or electron-donating) of substituents on both the anthracene (diene) and the dienophile influences the orbital interactions that dictate the preferred orientation of addition.[1]

  • Steric Hindrance: Bulky substituents on either reactant can physically block the approach to a specific site, favoring addition at the less sterically hindered position.[3][4][5]

  • Reaction Conditions: Temperature can play a role. In some cases, one isomer may be the kinetic product (formed faster at lower temperatures), while another is the thermodynamic product (more stable, favored at higher temperatures).[6]

Q2: How do substituents on the dienophile specifically affect the regioselectivity of the Diels-Alder reaction with a 9-substituted anthracene?

A: The electronic and steric properties of the dienophile's substituents are critical in directing the regioselectivity.[1] For instance, in the reaction of 9-bromoanthracene (B49045) with various dienophiles, both electronic and steric effects significantly influence the ratio of ortho to meta products.[1][7] Strong electron-withdrawing groups like nitrile (CN) can exert a powerful electronic effect, while larger groups like carboxyl (COOH) or phenyl vinyl sulfone introduce significant steric hindrance.[1] This interplay determines which regioisomer is favored.[1][7]

Q3: My Friedel-Crafts acylation of anthracene lacks regioselectivity. What factors should I consider?

A: Achieving regioselectivity in Friedel-Crafts reactions on anthracene is challenging due to the multiple reactive positions (1, 2, and 9). The outcome is highly dependent on reaction conditions, which can favor either kinetic or thermodynamic control.[6][8] Key factors include:

  • Solvent: Using different solvents, such as nitrobenzene (B124822) or ethylene (B1197577) chloride, can dramatically change the major product. For example, acetylation in nitrobenzene can favor the 2-substituted product, while ethylene chloride may yield the 1-substituted product.[8]

  • Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) are crucial. Deep eutectic solvents have also been used as both catalyst and green solvent to achieve high regioselectivity.[9]

  • Temperature and Reaction Time: These parameters can influence whether the reaction is under kinetic or thermodynamic control, leading to different isomer distributions. Rearrangements of acyl groups can occur under more stringent conditions.[8]

Q4: Can I improve regioselectivity by changing the catalyst or using different energy sources?

A: Yes. Modifying the catalytic system or energy input can significantly enhance regioselectivity.

  • Catalysis: For Diels-Alder reactions, specialized catalysts, such as those based on gold, can create new opportunities for regioselective cycloadditions.[1] In Friedel-Crafts acylations, using alternative catalysts like a deep eutectic solvent ([CholineCl][ZnCl₂]₃) can provide high yields and excellent regioselectivity under mild conditions.[9]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate Diels-Alder reactions, often leading to cleaner reactions and improved selectivity compared to conventional heating.[1][7]

Q5: What role does steric hindrance play in directing the reaction outcome?

A: Steric hindrance is a powerful tool for controlling regioselectivity. Large, bulky groups on the anthracene core or the incoming reactant can prevent a reaction at adjacent positions.[3][4] This effect can override electronic preferences, forcing the reaction to occur at a more accessible, less sterically crowded site.[5][10] In some on-surface syntheses, intramolecular steric hindrance can be exploited to achieve complete chemoselectivity by suppressing unwanted C-C bond formations.[3]

Troubleshooting Guide

If you are facing poor regioselectivity, a systematic approach can help identify and solve the issue.

dot

Troubleshooting_Regioselectivity cluster_start Initial Observation cluster_analysis Analysis cluster_action Corrective Actions cluster_end Outcome start Problem: Poor Regioselectivity / Mixture of Isomers reaction_type 1. Identify Reaction Type start->reaction_type analyze_subst 2. Analyze Substituent Effects (Electronic vs. Steric) reaction_type->analyze_subst analyze_cond 3. Analyze Reaction Conditions (Temp, Solvent, Catalyst) analyze_subst->analyze_cond mod_subst Modify Substituents (Introduce bulky/directing groups) analyze_subst->mod_subst mod_catalyst Modify Catalyst System (e.g., change Lewis acid, use gold catalyst) analyze_cond->mod_catalyst mod_temp Adjust Temperature (Favor Kinetic vs. Thermodynamic Product) analyze_cond->mod_temp mod_solvent Change Solvent (e.g., polar vs. non-polar) analyze_cond->mod_solvent mod_energy Consider Microwave Irradiation analyze_cond->mod_energy end_node Improved Regioselectivity mod_catalyst->end_node mod_temp->end_node mod_solvent->end_node mod_energy->end_node mod_subst->end_node

Caption: Troubleshooting workflow for addressing poor regioselectivity.

Quantitative Data Summary

The regioselectivity of the Diels-Alder reaction is highly sensitive to the dienophile used. The following table summarizes the product ratios for the microwave-assisted reaction between 9-bromoanthracene and various dienophiles in xylene.

DienophileSubstituent(s)Major Productortho:meta RatioReference
Acrylonitrile-CN (EWG)ortho3.5 : 1[1]
2-Chloroacrylonitrile-Cl, -CN (EWG)ortho>99 : <1[1]
Acrylic Acid-COOH (EWG)ortho1.3 : 1[1]
1-Cyano Vinyl Acetate-CN, -OAcmeta1 : 1.3[1][7]
Phenyl Vinyl Sulfone-SO₂Ph (EWG, Bulky)meta0 : 100[1][7]
EWG: Electron-Withdrawing Group

Key Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Diels-Alder Reaction[1]

This protocol describes the synthesis of substituted 9-bromo-9,10-dihydro-9,10-ethanoanthracenes.

dot

Experimental_Workflow prep 1. Reactant Preparation - Add 9-bromoanthracene (1 equiv.) - Add dienophile (1.2 equiv.) - Add dry xylene to a sealed microwave vial react 2. Microwave Reaction - Place vial in microwave reactor - Heat to 150-180°C - Maintain for 30-60 minutes prep->react workup 3. Work-up - Cool the reaction vial to room temp. - Evaporate solvent under reduced pressure react->workup purify 4. Purification - Subject the crude residue to column chromatography (e.g., silica (B1680970) gel) workup->purify analyze 5. Characterization - Analyze purified product using NMR to determine structure and isomer ratio purify->analyze

Caption: General workflow for dihydroanthracene synthesis via Diels-Alder.

Methodology:

  • Preparation: In a sealed microwave reaction vial, combine 9-bromoanthracene (1.0 equivalent), the corresponding dienophile (1.2 equivalents), and a suitable volume of dry xylene.

  • Reaction: Place the vial in a microwave synthesizer and heat the mixture to 150-180°C for 30-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent (xylene) under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the regioisomers.

  • Analysis: Characterize the purified isomers using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures and determine the final product ratio.[1]

Protocol 2: General Procedure for Friedel-Crafts Acylation of Anthracene[8]

This protocol provides a general method for the acetylation of anthracene, where conditions can be tuned to favor different regioisomers.

Methodology:

  • Setup: In a round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve anthracene in the chosen solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise with stirring.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride) to the cooled mixture.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for several hours. Monitor the reaction's progress by TLC.

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated HCl.

  • Extraction & Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product via recrystallization or column chromatography.

Factors Influencing Regioselectivity

The final regiochemical outcome is a result of competing influences.

dot

Competing_Factors cluster_reactants cluster_factors cluster_products diene Anthracene Derivative reaction Diels-Alder Cycloaddition diene->reaction dienophile Dienophile dienophile->reaction ortho Ortho / Syn Product reaction->ortho Favored by matching orbital interactions meta Meta / Anti Product reaction->meta Favored by steric repulsion or thermodynamic stability electronic Electronic Effects (EWG/EDG) electronic->reaction steric Steric Hindrance (Bulky Groups) steric->reaction

Caption: Interplay of electronic and steric factors in Diels-Alder reactions.

References

Technical Support Center: Purification of 1,4-Dihydroanthracene Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the removal of solvent impurities from 1,4-Dihydroanthracene crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in commercially available or synthesized this compound can include starting materials, byproducts, and solvents from the reaction and initial purification steps. Likely impurities are similar to those found in anthracene (B1667546), such as anthraquinone, anthrone, fluorene, carbazole, and other polycyclic aromatic hydrocarbons (PAHs).[1] Residual solvents used in synthesis, such as toluene (B28343), xylene, or ethanol (B145695), are also common impurities that need to be removed from the final crystalline product.[1][2]

Q2: Which purification technique is most effective for removing solvent impurities?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small amounts of soluble impurities and is often the first method of choice due to its simplicity and cost-effectiveness.[3][4]

  • Sublimation is an excellent technique for separating volatile solids like this compound from non-volatile impurities.[5][6] It is particularly useful for achieving high purity.

  • Column Chromatography is best suited for separating complex mixtures of compounds with similar polarities.[5][7]

Q3: How do I select the best solvent for recrystallizing this compound?

A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3] This differential solubility allows for the compound to dissolve when hot and crystallize out upon cooling, leaving the impurities behind in the solvent. For anthracene and related compounds, common solvents include ethanol, toluene, hexane, and solvent mixtures like hexane/ethyl acetate (B1210297).[1][2][8] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.[3]

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). Upon slow cooling, pure crystals should form. Common mixtures include n-hexane/acetone and n-hexane/ethyl acetate.[7][8]

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This can be caused by using a solvent with too high of a boiling point or by the presence of significant impurities lowering the melting point of your compound.[7] To resolve this, you can try using a lower-boiling point solvent or adding more solvent to the mixture.[7] If the issue persists, pre-purification by column chromatography may be necessary to remove the impurities causing the melting point depression.[7]

Troubleshooting Guide

ProblemPossible CauseSolution
Low or No Crystal Yield After Recrystallization - Too much solvent was used. - The solution was not cooled sufficiently. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent and attempt to recrystallize again. - Cool the flask in an ice bath to maximize crystal formation.[5] - Select a different solvent or a solvent mixture in which the compound is less soluble at low temperatures.[8]
Crystals are Colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[9] Be cautious not to add too much as it can also adsorb the desired product.
Oiling Out During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent. - The compound is too impure.- Switch to a solvent with a lower boiling point. - Use a larger volume of solvent. - Purify the crude material by column chromatography before attempting recrystallization.[7]
Poor Separation in Column Chromatography - The eluent system is not optimized.- Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities. Aim for an Rf value of 0.2-0.3 for the target compound.[7]
Compound Insoluble in Loading Solvent for Chromatography - The crude mixture has poor solubility in the initial, non-polar eluent.- Dissolve the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane), add a small amount of silica (B1680970) gel, and evaporate the solvent. The resulting powder can be dry-loaded onto the column.[7]
No Sublimate Formation - The temperature is too low. - The vacuum is not sufficient.- Gradually increase the temperature, ensuring it stays below the melting point of this compound.[5] - Check the vacuum system for leaks and ensure a high vacuum is achieved.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueExpected PurityRecoveryAdvantagesDisadvantages
Recrystallization Good to Excellent (>98%)Moderate to HighSimple, cost-effective, good for removing small amounts of impurities.[4][7]Requires a suitable solvent; may have lower recovery for highly impure samples.[7]
Column Chromatography Excellent (>99%)ModerateCan separate complex mixtures; highly effective for purification.[7]More time-consuming, requires larger volumes of solvent, and can be more expensive.
Sublimation Excellent (>99%)HighYields very pure product; effective for removing non-volatile impurities.[5]Only applicable to compounds that sublime; requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or toluene) to create a slurry.[5]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add small portions of the solvent until the solid completely dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[5]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.[5]

Protocol 2: Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica onto the top of the column.[5]

  • Elution: Begin eluting the column with a non-polar solvent such as hexane.[1][5] This will elute non-polar impurities first.

  • Gradient Elution (Optional): If the this compound does not elute, gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or dichloromethane.[5]

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.[5]

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light, as anthracene derivatives are typically fluorescent.[5]

  • Combine and Evaporate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.[5]

Protocol 3: Sublimation
  • Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus. Insert the cold finger and connect it to a circulating cold water source.[5]

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.[5]

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.[5]

  • Deposition: The this compound vapor will rise and deposit as pure crystals on the cold surface of the finger.[5]

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing air. Carefully remove the cold finger and scrape the purified crystals onto a clean, tared surface.

Visualizations

Purification_Method_Selection start Crude this compound impurity_check Assess Impurity Profile start->impurity_check method_choice Select Purification Method impurity_check->method_choice Few soluble impurities impurity_check->method_choice Complex mixture impurity_check->method_choice Non-volatile impurities recrystallization Recrystallization method_choice->recrystallization Simple impurities chromatography Column Chromatography method_choice->chromatography Similar polarity sublimation Sublimation method_choice->sublimation Volatile solid final_product Pure this compound recrystallization->final_product chromatography->final_product sublimation->final_product

Caption: Logic for selecting a purification method.

Recrystallization_Workflow start Start: Crude Sample dissolve Dissolve in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly cool to RT, then ice bath hot_filter_q->cool No hot_filter->cool isolate Isolate crystals via Vacuum Filtration cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry crystals under vacuum wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

Chromatography_Workflow start Start: Crude Sample prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample (Dry or Wet) prep_column->load_sample elute Elute with Solvent System (e.g., Hexane -> Hexane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate end End: Pure Product evaporate->end

Caption: Experimental workflow for column chromatography.

Sublimation_Workflow start Start: Crude Sample setup Place sample in apparatus, insert cold finger start->setup evacuate Evacuate system (High Vacuum) setup->evacuate heat Gently heat below M.P. evacuate->heat deposit Vapor deposits on cold finger heat->deposit cool_down Cool apparatus to RT deposit->cool_down collect Collect pure crystals cool_down->collect end End: Pure Crystals collect->end

Caption: Experimental workflow for sublimation.

References

Technical Support Center: Optimizing Diels-Alder Adduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful formation of Diels-Alder adducts.

Troubleshooting Guide

This guide addresses common issues encountered during Diels-Alder reactions in a question-and-answer format, providing actionable solutions.

Question: Why is the yield of my Diels-Alder reaction low or why is there no reaction at all?

Answer:

Low or no yield in a Diels-Alder reaction can stem from several factors related to the reactants and reaction conditions. Here's a systematic approach to troubleshoot this issue:

  • Reactant Electronics: The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of the diene and dienophile.[1][2]

    • Normal Electron-Demand: The reaction is most efficient when the diene is electron-rich (possesses electron-donating groups, EDGs) and the dienophile is electron-poor (possesses electron-withdrawing groups, EWGs).[1][2]

    • Inverse Electron-Demand: Conversely, an electron-poor diene can react with an electron-rich dienophile.

    • Solution: If your reactants have mismatched or neutral electronic properties, consider modifying them to enhance reactivity. For instance, using a dienophile with strong EWGs like carbonyls, nitriles, or nitro groups can accelerate the reaction.[3]

  • Diene Conformation: The Diels-Alder reaction requires the diene to be in an s-cis conformation for the reaction to occur.[2]

    • Problem: Dienes that are locked in an s-trans conformation due to their cyclic structure or steric hindrance will not react.[3]

    • Solution: Select a diene that can readily adopt the s-cis conformation. Cyclic dienes, like cyclopentadiene (B3395910), are particularly reactive because their double bonds are fixed in the s-cis conformation.[2]

  • Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, slowing down or preventing the reaction.

  • Reaction Temperature: While some Diels-Alder reactions proceed at room temperature, many require heat to overcome the activation energy.[4]

    • Solution: If your reaction is sluggish, consider increasing the temperature. However, be aware that excessively high temperatures can lead to the reverse reaction, known as the retro-Diels-Alder reaction.[4][5] The forward reaction is generally favored at lower to moderate temperatures (25-100 °C), while the retro-Diels-Alder reaction becomes more significant at temperatures above 200 °C.[4]

  • Lewis Acid Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions, even at low temperatures.[1][6] They coordinate to the dienophile, making it more electron-poor and thus more reactive.[1]

    • Solution: Introduce a Lewis acid catalyst to your reaction mixture. Common Lewis acids for this purpose include AlCl₃, BF₃, SnCl₄, and ZnCl₂.[1][6]

Question: My reaction is producing a mixture of endo and exo stereoisomers. How can I improve the selectivity?

Answer:

Controlling stereoselectivity is a common challenge in Diels-Alder reactions. The endo product is often the kinetically favored product, formed faster at lower temperatures, due to secondary orbital interactions.[5] The exo product is typically the more thermodynamically stable product and is favored at higher temperatures where the reaction is reversible.[5]

  • Temperature Control:

    • To favor the endo product: Run the reaction at lower temperatures to operate under kinetic control.[5]

    • To favor the exo product: Use higher temperatures to allow the reaction to reach thermodynamic equilibrium. For example, heating the endo adduct of cyclopentadiene dimerization to 200°C results in a 4:1 mixture of endo to exo product.[5]

  • Lewis Acid Catalysis: Lewis acid catalysts can enhance the stereoselectivity of the reaction, often favoring the formation of the endo adduct. For the reaction of cyclopentadiene with methyl acrylate, the uncatalyzed reaction gives an endo:exo ratio of 82:12, while using AlCl₃·Et₂O as a catalyst leads to a 99:1 ratio.[1]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the stereoselectivity.

Question: I am observing polymerisation of my starting materials. How can I prevent this?

Answer:

Polymerization is a common side reaction, especially with reactive dienes and dienophiles at higher temperatures.

  • Use Freshly Prepared Dienes: Some dienes, like cyclopentadiene, readily dimerize at room temperature. It is crucial to "crack" the dimer (dicyclopentadiene) by heating it to obtain the monomeric cyclopentadiene just before use.[5]

  • Add a Radical Inhibitor: If you suspect radical polymerization, adding a small amount of a radical inhibitor, such as hydroquinone, can be effective.

  • Control Temperature: Lowering the reaction temperature can reduce the rate of polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the role of a Lewis acid in a Diels-Alder reaction?

A1: A Lewis acid acts as a catalyst by coordinating to the electron-withdrawing group of the dienophile.[1][6] This coordination makes the dienophile more electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), thereby accelerating the reaction.[6] Lewis acids can also enhance the regioselectivity and stereoselectivity of the reaction.[1][7]

Q2: How does the choice of solvent affect a Diels-Alder reaction?

A2: The solvent can have a significant impact on the rate of a Diels-Alder reaction. Polar solvents, and particularly water, can accelerate the reaction.[6] For instance, the reaction of cyclopentadiene with butenone is 700 times faster in water than in 2,2,4-trimethylpentane.[6] This acceleration is attributed to factors like hydrophobic packing, which increases the effective concentration of the reactants, and stabilization of the transition state through hydrogen bonding.[6]

Q3: What is the "endo rule" in Diels-Alder reactions?

A3: The "endo rule" states that when a dienophile with an unsaturated substituent approaches a cyclic diene, the substituent preferentially orients itself in the endo position, underneath the diene ring in the transition state. This orientation is favored due to stabilizing secondary orbital interactions between the p-orbitals of the substituent and the p-orbitals of the diene. The endo product is therefore the kinetic product of the reaction.[5]

Q4: Can a Diels-Alder reaction be reversed?

A4: Yes, the reverse of a Diels-Alder reaction is called a retro-Diels-Alder reaction. It is favored at high temperatures because the forward reaction is an association of two molecules into one, which has a negative entropy change (ΔS).[4] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), at high temperatures, the -TΔS term becomes more dominant, making the reverse reaction (with a positive ΔS) more favorable.[4][5]

Data Presentation

The following tables summarize quantitative data on the effects of various reaction conditions on the yield and selectivity of Diels-Alder reactions.

Table 1: Effect of Lewis Acid Catalyst on the Yield of a Diels-Alder Reaction [8]

EntryCatalyst (mol%)Additive (mol%)Yield (%)
1FeCl₃ (10)-20
2Ca(OTf)₂ (10)-70
3CaCl₂ (10)-No Product
4Bu₄NPF₆ (10)-Low Yield
5Ca(OTf)₂ (10)NBu₄PF₆ (10)95
6No Catalyst-No Product

Reaction of cyclopentadiene and 1,4-naphthoquinone.

Table 2: Effect of Solvent on the Relative Rate of a Diels-Alder Reaction [6]

SolventRelative Rate
2,2,4-Trimethylpentane1
DimethylformamideHigh
Ethylene GlycolHigh
Water700

Reaction of cyclopentadiene and butenone.

Experimental Protocols

Protocol 1: General Procedure for a Thermally Induced Diels-Alder Reaction [9][10]

  • Reactant Preparation:

    • Weigh the diene (e.g., 0.80 g of anthracene) and dienophile (e.g., 0.40 g of maleic anhydride) and add them to a dry round-bottom flask equipped with a magnetic stir bar.[10]

    • If using a volatile or dimerized diene like cyclopentadiene, it must be freshly prepared by cracking its dimer immediately before use.[5]

  • Reaction Setup:

    • Add the appropriate solvent (e.g., 10 mL of xylene) to the flask.[10]

    • Attach a reflux condenser to the flask.[10]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (for xylene, the boiling point is around 138-144 °C) using a heating mantle.[10]

    • Stir the reaction mixture and maintain reflux for the desired amount of time (e.g., 30 minutes), monitoring the reaction progress by TLC if necessary.[9]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature, then cool it further in an ice bath to induce crystallization of the product.[9]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of cold solvent (e.g., ethyl acetate/hexane mixture).[10]

    • Dry the product under vacuum to obtain the purified Diels-Alder adduct.[10]

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction [7]

  • Reactant Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the dienophile and an anhydrous solvent (e.g., dichloromethane).[7]

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.[7]

    • Slowly add the Lewis acid (e.g., AlCl₃, 10 mol%) portion-wise, ensuring the temperature remains low.[7]

    • Stir the mixture for 15 minutes at 0 °C.[7]

  • Reaction Execution:

    • Add a solution of the diene in the anhydrous solvent dropwise to the reaction mixture over 10 minutes.[7]

    • Allow the reaction to warm to room temperature and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.[7]

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Diene & Dienophile) mix Mix Reactants & Solvent prep_reactants->mix prep_solvent Prepare Anhydrous Solvent prep_solvent->mix add_catalyst Add Lewis Acid (if applicable) mix->add_catalyst heat Heat to Reflux (if applicable) add_catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for a Diels-Alder reaction.

troubleshooting_workflow start Low Yield or No Reaction check_electronics Are electronics favorable? (e.g., electron-rich diene, electron-poor dienophile) start->check_electronics check_conformation Is diene in s-cis conformation? check_electronics->check_conformation Yes modify_reactants Modify reactants (add EDGs/EWGs) check_electronics->modify_reactants No check_temp Is temperature sufficient? check_conformation->check_temp Yes choose_new_diene Choose a different diene check_conformation->choose_new_diene No consider_catalyst Have you tried a Lewis acid catalyst? check_temp->consider_catalyst Yes increase_temp Increase temperature check_temp->increase_temp No add_lewis_acid Add a Lewis acid catalyst consider_catalyst->add_lewis_acid No success Reaction Optimized consider_catalyst->success Yes modify_reactants->check_conformation choose_new_diene->check_temp increase_temp->consider_catalyst add_lewis_acid->success

Caption: Troubleshooting decision tree for low-yield Diels-Alder reactions.

References

preventing byproduct formation in Friedel-Crafts synthesis of anthracene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Friedel-Crafts synthesis of anthracene (B1667546) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Friedel-Crafts acylation of anthracene?

The main byproducts in the Friedel-Crafts acylation of anthracene are a mixture of mono-acylated isomers (1-acetylanthracene, 2-acetylanthracene, and 9-acetylanthracene) and di-acetylated or poly-acetylated products.[1] The position of acylation and the extent of substitution are highly dependent on reaction conditions.[1]

Q2: How does solvent choice impact the regioselectivity of Friedel-Crafts acylation of anthracene?

The solvent plays a critical role in determining the major product isomer.[1] Generally:

Q3: Is polysubstitution a significant issue in the acylation of anthracene?

Yes, polysubstitution, particularly diacetylation, can be a significant side reaction, leading to a mixture of products such as 1,5- and 1,8-diacetylanthracene.[1][3] Careful control of reaction conditions is necessary to favor mono-acylation.[1]

Q4: What are the common byproducts in Friedel-Crafts alkylation of anthracene and how can they be avoided?

The most common issue in Friedel-Crafts alkylation is polyalkylation , where more than one alkyl group is added to the anthracene ring.[5][6] This occurs because the newly added alkyl group activates the ring towards further substitution. The most effective method to prevent this is to first perform a Friedel-Crafts acylation, which introduces a deactivating acyl group, and then reduce the resulting ketone to the desired alkyl group.[7][8] Using a large excess of the aromatic substrate can also minimize polyalkylation.[5][6] Carbocation rearrangements are another potential issue in Friedel-Crafts alkylations, which can also be avoided by the acylation-reduction pathway.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (Incorrect Isomer Formation)

Problem: The reaction yields a mixture of isomers or the undesired isomer as the major product.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incorrect Solvent The choice of solvent has a significant impact on the regioselectivity of the reaction. To obtain a specific isomer, use the appropriate solvent as indicated in the table below.[1]
Isomerization of Product Under certain conditions, the initially formed product can isomerize. For example, 9-acetylanthracene can isomerize to 2-acetylanthracene.[1][3][4] To minimize this, use milder reaction conditions, including lower temperatures and shorter reaction times.
Reaction Temperature Higher temperatures can favor the formation of thermodynamically more stable isomers (e.g., 2-acetylanthracene) over the kinetically favored one (e.g., 9-acetylanthracene).[9] Conduct the reaction at lower temperatures to favor the kinetic product.

Data Presentation: Solvent Effects on Mono-acetylation of Anthracene

Desired ProductRecommended SolventTypical Conditions
9-AcetylanthraceneBenzene (B151609) or ChloroformLow temperature (-5°C to 10°C)[1][10]
1-AcetylanthraceneEthylene Chloride0°C to room temperature[1][2]
2-AcetylanthraceneNitrobenzeneMay involve isomerization of 9-acetylanthracene[1][3][4]
Issue 2: Formation of Di-acylated or Poly-acylated Byproducts

Problem: A significant amount of di-acetylated or poly-acetylated products are formed.

Possible Causes and Solutions:

Possible CauseSuggested Solution
High Reactant Molar Ratio An excess of the acylating agent promotes diacetylation.[1] Use a 1:1 molar ratio of anthracene to the acylating agent.[1]
Extended Reaction Time/High Temperature Polysubstitution is more likely to occur under forcing conditions.[1] Reduce the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal endpoint.
High Catalyst Concentration A large excess of the Lewis acid catalyst can promote further acylation.[1] While a stoichiometric amount is often needed, avoid a large excess.
Issue 3: Polyalkylation in Friedel-Crafts Alkylation

Problem: The reaction produces a mixture of mono-, di-, and poly-alkylated anthracene derivatives.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Activating Nature of Alkyl Groups The initial alkyl substituent activates the anthracene ring, making it more susceptible to further alkylation.[5]
Direct Alkylation Method Direct alkylation of anthracene is prone to polyalkylation.[10]

Recommended Approach: Acylation Followed by Reduction

The most reliable method to obtain a mono-alkylated anthracene is a two-step process:

  • Friedel-Crafts Acylation: Acylate anthracene to produce the corresponding ketone. The acyl group is deactivating, which prevents further substitution.[7][8]

  • Reduction: Reduce the ketone to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[10]

Experimental Protocols

Protocol 1: Synthesis of 9-Acetylanthracene (Kinetic Control)

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Purified anthracene (50 g, 0.28 mole)

  • Anhydrous benzene (320 ml)

  • Acetyl chloride (120 ml, 1.68 moles)

  • Anhydrous aluminum chloride (75 g, 0.56 mole)

  • Ice

  • Concentrated hydrochloric acid

  • 95% Ethanol (B145695)

Procedure:

  • Suspend the anthracene in anhydrous benzene and acetyl chloride in a three-necked flask equipped with a stirrer, thermometer, and drying tube.

  • Cool the suspension to between -5°C and 0°C using an ice-calcium chloride bath.

  • Add the anhydrous aluminum chloride in small portions, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.

  • Collect the red complex that forms by suction filtration on a sintered-glass funnel and wash it with dry benzene.

  • Add the complex in small portions to a mixture of ice and concentrated hydrochloric acid with stirring.

  • Allow the mixture to warm to room temperature and collect the crude product by suction filtration.

  • Digest the crude product in boiling 95% ethanol for approximately 20 minutes.

  • Cool the suspension quickly and filter to remove any unreacted anthracene. The 9-acetylanthracene will crystallize from the filtrate upon slow cooling.[1]

Protocol 2: Synthesis of 1-Acetylanthracene

Materials:

  • Anthracene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Ethylene chloride (1,2-dichloroethane)

  • Ice

  • Dilute hydrochloric acid

  • Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

  • Dissolve anthracene in dry ethylene chloride in a flask equipped with a stirrer and a dropping funnel under an inert atmosphere.

  • Cool the solution to 0°C.

  • In a separate flask, prepare a solution of acetyl chloride in ethylene chloride.

  • Slowly add the acetyl chloride solution to the anthracene solution.

  • Add anhydrous aluminum chloride portion-wise, keeping the temperature below 5°C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent to isolate 1-acetylanthracene.[1]

Protocol 3: Synthesis of 9-Ethylanthracene via Acylation and Reduction

This protocol outlines the synthesis of a mono-alkylated anthracene by avoiding direct alkylation.

Step 1: Friedel-Crafts Acylation of Anthracene to 9-Acetylanthracene

Follow Protocol 1 for the synthesis of 9-acetylanthracene.

Step 2: Clemmensen Reduction of 9-Acetylanthracene

Materials:

  • 9-Acetylanthracene (10.0 g, 0.045 mole)

  • Zinc amalgam (Zn(Hg)) prepared from 20 g of mossy zinc

  • Concentrated hydrochloric acid (30 mL, with additional portions for replenishment)

  • Toluene (20 mL)

  • Water (15 mL)

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a mercuric chloride solution.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 9-acetylanthracene.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to yield 9-ethylanthracene.[10]

Visualizations

G Troubleshooting Byproduct Formation in Friedel-Crafts Acylation cluster_start cluster_problem cluster_byproducts Byproduct Type cluster_solutions_regio Solutions for Poor Regioselectivity cluster_solutions_poly Solutions for Polysubstitution cluster_end start Reaction Complete. Analyze Product Mixture. problem Byproduct Formation Observed? start->problem regioselectivity Poor Regioselectivity (Isomer Mixture) problem->regioselectivity Yes polysubstitution Polysubstitution (Di- or Poly-acylation) problem->polysubstitution Yes end Desired Product Obtained problem->end No solution_solvent Adjust Solvent: - Chloroform for 9-Ac - Ethylene Chloride for 1-Ac - Nitrobenzene for 2-Ac regioselectivity->solution_solvent solution_temp_regio Lower Reaction Temperature regioselectivity->solution_temp_regio solution_time_regio Reduce Reaction Time regioselectivity->solution_time_regio solution_ratio Use 1:1 Reactant Ratio (Anthracene:Acylating Agent) polysubstitution->solution_ratio solution_temp_poly Lower Reaction Temperature polysubstitution->solution_temp_poly solution_time_poly Reduce Reaction Time polysubstitution->solution_time_poly solution_solvent->end solution_temp_regio->end solution_time_regio->end solution_ratio->end solution_temp_poly->end solution_time_poly->end

Caption: Troubleshooting workflow for byproduct formation in Friedel-Crafts acylation.

G Preventing Polyalkylation in Friedel-Crafts Synthesis cluster_start cluster_method cluster_direct Direct Alkylation cluster_indirect Indirect Route (Recommended) start Goal: Synthesize Mono-alkylated Anthracene method Choose Synthesis Route start->method direct_alkylation Friedel-Crafts Alkylation method->direct_alkylation Direct acylation Step 1: Friedel-Crafts Acylation method->acylation Indirect polyalkylation_risk High Risk of Polyalkylation and Rearrangement direct_alkylation->polyalkylation_risk deactivation Acyl group deactivates ring, preventing polysubstitution acylation->deactivation reduction Step 2: Reduction of Ketone (e.g., Clemmensen) deactivation->reduction final_product Mono-alkylated Anthracene reduction->final_product

Caption: Logical workflow for preventing polyalkylation.

References

Validation & Comparative

A Comparative Analysis of 1,4-Dihydroanthracene and 9,10-Dihydroanthracene: Structure, Stability, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of 1,4-dihydroanthracene and 9,10-dihydroanthracene (B76342). This guide provides an objective comparison of their synthesis, physicochemical properties, and reactivity, supported by experimental data and detailed protocols.

The partial hydrogenation of anthracene (B1667546), a well-studied polycyclic aromatic hydrocarbon, can yield several dihydroanthracene isomers. Among these, this compound and 9,10-dihydroanthracene are of significant interest due to their distinct chemical behaviors stemming from the varied placement of the additional hydrogen atoms. This guide presents a side-by-side comparison of these two isomers, offering valuable insights for their application in organic synthesis and materials science.

Physicochemical Properties: A Tale of Two Isomers

The structural differences between 1,4- and 9,10-dihydroanthracene give rise to notable variations in their physical and chemical properties. While both are colorless solids at room temperature, their melting points, boiling points, and densities differ, reflecting the distinct packing and intermolecular forces in their crystal lattices. A summary of their key physicochemical properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound9,10-Dihydroanthracene
Molecular Formula C₁₄H₁₂C₁₄H₁₂
Molar Mass 180.25 g/mol 180.25 g/mol [1]
Appearance -White solid[2]
Melting Point -108-109 °C[2]
Boiling Point -312 °C[2]
Density -1.19 g/mL[2]
C-H Bond Dissociation Energy Not available~78 kcal/mol (at C9/C10)[2]
Heat of Sublimation Not available92 ± 4 kJ/mol (at 318-379 K)[3]

Data for this compound is limited in publicly available literature.

Synthesis of Dihydroanthracene Isomers

The selective synthesis of either 1,4- or 9,10-dihydroanthracene is achieved through different reduction methods, primarily the Birch reduction and the Bouveault-Blanc reduction, respectively.

Synthesis of this compound via Birch Reduction

The Birch reduction of anthracene, using an alkali metal (like sodium) in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces one of the outer rings to yield this compound.[4][5] The reaction proceeds via a radical anion intermediate.

Synthesis of 9,10-Dihydroanthracene via Bouveault-Blanc Reduction

9,10-Dihydroanthracene is commonly prepared by the Bouveault-Blanc reduction of anthracene, which involves the use of sodium and an alcohol, typically ethanol (B145695).[2] This method selectively hydrogenates the central ring of the anthracene molecule.

Experimental Protocols

Experimental Protocol: Birch Reduction of Anthracene to this compound

Materials:

  • Anthracene

  • Sodium metal

  • Liquid ammonia (anhydrous)

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and an inlet for ammonia gas.

  • Cool the flask in a dry ice/acetone bath and condense anhydrous ammonia into the flask.

  • Add finely powdered anthracene to the liquid ammonia with stirring.

  • Carefully add small pieces of sodium metal to the stirred suspension. The solution will develop a deep blue color, indicating the formation of solvated electrons.

  • Slowly add absolute ethanol to the reaction mixture. The blue color will gradually disappear.

  • After the blue color has been discharged, allow the ammonia to evaporate under a stream of nitrogen.

  • To the remaining residue, carefully add water to quench any unreacted sodium.

  • Extract the product with diethyl ether.

  • Wash the ether extract with water and then with brine.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound.

  • The product can be further purified by recrystallization or chromatography.

Experimental Protocol: Oxidation of Dihydroanthracenes

This protocol provides a general method for comparing the reactivity of 1,4- and 9,10-dihydroanthracene towards a common oxidizing agent, potassium permanganate (B83412).

Materials:

  • This compound

  • 9,10-Dihydroanthracene

  • Potassium permanganate (KMnO₄) solution (e.g., 0.02 M)

  • Acetone (as a co-solvent)

  • Test tubes

Procedure:

  • Prepare separate solutions of this compound and 9,10-dihydroanthracene of the same concentration in acetone.

  • In two separate test tubes, place equal volumes of the respective dihydroanthracene solutions.

  • To each test tube, add the potassium permanganate solution dropwise while observing any color change. The disappearance of the purple color of the permanganate ion indicates an oxidation-reduction reaction.

  • The rate of discoloration can be qualitatively compared to assess the relative reactivity of the two isomers towards oxidation under these conditions. For a quantitative comparison, the reaction can be monitored using UV-Vis spectroscopy by following the disappearance of the permanganate absorption band.

Spectroscopic Properties

The electronic and structural differences between the two isomers are reflected in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 9,10-dihydroanthracene is characterized by signals for the aromatic protons on the outer rings and a distinct signal for the methylene (B1212753) protons at the 9 and 10 positions. The chemical shifts and coupling patterns provide information about the geometry of the central, non-aromatic ring. The ¹H NMR spectrum of this compound would be expected to show more complex signals due to the presence of both aromatic and olefinic protons in the reduced ring, in addition to the aromatic protons of the unreduced rings.

  • ¹³C NMR: The carbon NMR spectra would similarly show distinct chemical shifts for the sp² and sp³ hybridized carbons in each isomer, allowing for their unambiguous identification.

UV-Visible (UV-Vis) Spectroscopy

The extent of the conjugated π-system in each isomer dictates its UV-Vis absorption profile.

  • 9,10-Dihydroanthracene: The two terminal benzene (B151609) rings remain aromatic, resulting in a UV-Vis spectrum that resembles that of a substituted benzene derivative.

  • This compound: The disruption of aromaticity in one of the terminal rings, while retaining a naphthalene-like core, would lead to a different absorption spectrum compared to the 9,10-isomer. The λmax values would be indicative of the extent of the remaining conjugated system.

Reactivity and Stability

The relative stability and reactivity of the two isomers are governed by the extent of aromaticity preserved in their structures.

Thermodynamic Stability

9,10-Dihydroanthracene is generally considered to be the more stable isomer. This is because the reduction of the central ring leaves two intact, fully aromatic benzene rings, maximizing the resonance stabilization energy. In contrast, the reduction of a terminal ring in this compound disrupts the aromaticity of that ring and results in a less stable, naphthalene-like system. This difference in stability is reflected in their heats of formation.

Chemical Reactivity

The reactivity of the dihydroanthracene isomers is largely centered around the re-aromatization of the reduced ring.

  • Oxidation: Both isomers can be oxidized back to anthracene. The ease of oxidation is related to the stability of the isomer, with the less stable this compound expected to be more readily oxidized. The benzylic C-H bonds in 9,10-dihydroanthracene are relatively weak (~78 kcal/mol), making them susceptible to hydrogen atom abstraction, which is a key step in many oxidation reactions.[2]

Visualizing Reaction Pathways

The synthesis of these isomers can be visualized as distinct chemical transformations.

SynthesisPathways Anthracene Anthracene This compound This compound Anthracene->this compound Birch Reduction (Na, liq. NH3, EtOH) 9,10-Dihydroanthracene 9,10-Dihydroanthracene Anthracene->9,10-Dihydroanthracene Bouveault-Blanc Reduction (Na, EtOH)

Caption: Synthetic routes to 1,4- and 9,10-dihydroanthracene.

The distinct reactivity of the C-H bonds in each isomer can be represented in a conceptual diagram.

Reactivity cluster_14 This compound cluster_910 9,10-Dihydroanthracene Allylic_CH Allylic C-H Vinylic_CH Vinylic C-H Benzylic_CH Benzylic C-H Reactivity Reactivity Reactivity->Allylic_CH Susceptible to radical reactions Reactivity->Benzylic_CH Weaker C-H bond, prone to abstraction

Caption: Key reactive sites in dihydroanthracene isomers.

References

Distinguishing Dihydroanthracene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomers is a critical step in chemical analysis and synthesis. Dihydroanthracene, a partially saturated polycyclic aromatic hydrocarbon, exists in various isomeric forms, with the position of the additional hydrogen atoms dictating its chemical and physical properties. This guide provides a comparative overview of how different spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be employed to distinguish between these isomers, with a focus on 9,10-dihydroanthracene (B76342) and 1,2-dihydroanthracene (B1213806).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features that differentiate dihydroanthracene isomers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structural framework of molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.

Isomer Spectroscopy Chemical Shift (ppm) Description
9,10-Dihydroanthracene¹H NMR~7.13 (m, 8H), ~3.80 (s, 4H)The aromatic protons appear as a multiplet, while the four protons at the 9 and 10 positions are equivalent and appear as a singlet.[1]
1,2-Dihydroanthracene¹H NMRData not available in searched resultsExpected to show more complex splitting patterns in both the aromatic and aliphatic regions due to lower symmetry.
9,10-Dihydroanthracene¹³C NMRData not available in searched results
1,2-Dihydroanthracene¹³C NMRData not available in searched results

Note: Specific experimental ¹H and ¹³C NMR data for 1,2-dihydroanthracene and ¹³C NMR data for 9,10-dihydroanthracene were not available in the search results. The description for 1,2-dihydroanthracene is a prediction based on its structure.

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence, absence, and position of characteristic absorption bands can help distinguish between isomers.

Isomer Vibrational Mode Absorption Band (cm⁻¹)
9,10-DihydroanthraceneC-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
1,2-DihydroanthraceneC-H stretch (aromatic)Data not available in searched results
C-H stretch (aliphatic)Data not available in searched results
C=C stretch (aromatic)Data not available in searched results

Note: While general regions for aromatic and aliphatic C-H and C=C stretches are known, specific, experimentally determined peak values for a direct comparison of dihydroanthracene isomers were not found in the search results.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation, which differs between isomers.

Isomer λmax (nm)
9,10-Dihydroanthracene~263, 271
1,2-DihydroanthraceneData not available in searched results

Note: Specific experimental UV-Vis absorption maxima for 1,2-dihydroanthracene were not available in the search results.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern can be a unique fingerprint for an isomer.

Isomer m/z of Molecular Ion [M]⁺ Key Fragment Ions (m/z)
9,10-Dihydroanthracene180179, 178, 165[2]
1,2-Dihydroanthracene180179, 178, 165[3]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of protons and carbons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dihydroanthracene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and fingerprint of the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Thin Film (for liquids or solutions): Dissolve the sample in a volatile solvent and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different vibrational modes (e.g., C-H stretches, C=C stretches).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which provides information about the electronic structure and conjugation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dihydroanthracene isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give an absorbance in the range of 0.1 to 1 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be coupled with MS (GC-MS). For less volatile compounds, direct infusion or liquid chromatography (LC-MS) can be used.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The general workflow for distinguishing isomers using spectroscopy can be visualized as follows:

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_result Conclusion Isomer_A Isomer A NMR NMR Spectroscopy Isomer_A->NMR IR IR Spectroscopy Isomer_A->IR UV_Vis UV-Vis Spectroscopy Isomer_A->UV_Vis MS Mass Spectrometry Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->UV_Vis Isomer_B->MS Data_A Spectra of A NMR->Data_A Data_B Spectra of B NMR->Data_B IR->Data_A IR->Data_B UV_Vis->Data_A UV_Vis->Data_B MS->Data_A MS->Data_B Comparison Comparative Analysis Data_A->Comparison Data_B->Comparison Identification Isomer Identification Comparison->Identification logic_diagram A Different Isomeric Structures B Unique 3D arrangement of atoms and bonds A->B leads to C Distinct electronic and vibrational environments B->C results in D Characteristic Spectroscopic Fingerprints C->D produces E NMR: Unique chemical shifts and coupling constants D->E F IR: Different vibrational frequencies D->F G UV-Vis: Varied electronic transition energies D->G H MS: Distinct fragmentation patterns D->H I Successful Isomer Differentiation E->I F->I G->I H->I

References

Validating the Structure of 1,4-Dihydroanthracene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of synthesized or isolated compounds is a critical step in the research and development pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, two-dimensional (2D) NMR techniques are indispensable for unambiguously resolving complex structures and differentiating between isomers. This guide provides a detailed comparison of how key 2D NMR experiments—COSY, HSQC, and HMBC—can be used to validate the structure of 1,4-dihydroanthracene, particularly in contrast to its common isomer, 9,10-dihydroanthracene (B76342).

This guide will delve into the specific correlations expected for this compound and present the data in a clear, comparative format. Detailed experimental protocols are also provided to facilitate the replication of these methods in your own laboratory.

Distinguishing Isomers: this compound vs. 9,10-Dihydroanthracene

The primary challenge in confirming the synthesis of this compound is the potential for the formation of the more thermodynamically stable isomer, 9,10-dihydroanthracene. 2D NMR spectroscopy provides the definitive toolkit to distinguish between these two structures by mapping the connectivity of protons and carbons within the molecule.

Figure 1: Workflow for 2D NMR Validation of this compound

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Validation prep Dissolve this compound in suitable deuterated solvent (e.g., CDCl3) nmr_1d Acquire 1H and 13C{1H} Spectra prep->nmr_1d Initial Assessment cosy COSY nmr_1d->cosy Elucidate Proton Connectivity hsqc HSQC nmr_1d->hsqc Direct C-H Attachment hmbc HMBC nmr_1d->hmbc Long-Range C-H Connectivity analysis Correlate spectral data: - 1H-1H (COSY) - 1H-13C one-bond (HSQC) - 1H-13C long-range (HMBC) cosy->analysis hsqc->analysis hmbc->analysis validation Confirm this compound Structure analysis->validation Confirm Key Correlations comparison Compare with data for 9,10-Dihydroanthracene analysis->comparison Differentiate Isomers

Caption: Workflow for the validation of this compound structure using 2D NMR.

Predicted and Experimental NMR Data for Dihydroanthracene Isomers

To effectively utilize 2D NMR for structure validation, it is essential to have an understanding of the expected chemical shifts for the target molecule and its potential isomers. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 9,10-dihydroanthracene.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1, 43.4030.0
2, 35.90125.0
4a, 9a-135.0
5, 87.30126.0
6, 77.20128.0
8a, 10a-138.0
9, 107.50129.0

Note: Predicted chemical shifts were obtained using online NMR prediction tools and may vary slightly from experimental values.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for 9,10-Dihydroanthracene

PositionExperimental ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
9, 103.9036.5
1, 4, 5, 87.29127.8
2, 3, 6, 77.18126.4
4a, 8a, 9a, 10a-137.9

Deciphering the Structure with 2D NMR Correlations

The key to validating the this compound structure lies in identifying specific correlations in the 2D NMR spectra that are unique to this isomer.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, typically through three bonds (³JHH). For this compound, the following key correlations are expected:

  • H1/H4 with H2/H3: A strong cross-peak will be observed between the aliphatic protons at ~3.40 ppm and the olefinic protons at ~5.90 ppm, confirming the -CH₂-CH=CH-CH₂- moiety in the central ring.

  • Aromatic Region: Complex correlations will be observed between the aromatic protons (H5-H10), consistent with their respective ortho, meta, and para couplings.

In contrast, the COSY spectrum of 9,10-dihydroanthracene would show no correlation between the aliphatic protons at ~3.90 ppm and any other protons, as they are isolated -CH₂- groups.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH). This is crucial for assigning the carbon signals.

  • H1/H4 to C1/C4: A cross-peak will connect the proton signal at ~3.40 ppm to the carbon signal at ~30.0 ppm.

  • H2/H3 to C2/C3: A cross-peak will be observed between the proton signal at ~5.90 ppm and the carbon signal at ~125.0 ppm.

  • Aromatic Protons to Aromatic Carbons: Cross-peaks will confirm the direct attachment of the aromatic protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for this structural validation, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This allows for the piecing together of the molecular framework.

Table 3: Key Expected HMBC Correlations for this compound

ProtonCorrelating CarbonsSignificance
H1/H4 (~3.40 ppm)C2/C3 (~125.0 ppm), C4a/9a (~135.0 ppm), C9/C10 (~129.0 ppm)Confirms the connectivity of the aliphatic protons to the olefinic and aromatic carbons, defining the 1,4-dihydro structure.
H2/H3 (~5.90 ppm)C1/C4 (~30.0 ppm), C4a/9a (~135.0 ppm)Establishes the link between the olefinic protons and the aliphatic and quaternary carbons.
H9/H10 (~7.50 ppm)C1/C4 (~30.0 ppm), C4a/9a (~135.0 ppm), C8a/10a (~138.0 ppm)Crucial for confirming the fusion of the aromatic rings and their proximity to the dihydro portion.

The absence of a correlation between the aliphatic protons and the quaternary carbons at the ring junctions (C4a, 8a, 9a, 10a) in the HMBC spectrum of 9,10-dihydroanthracene provides a clear point of differentiation.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Acquisition time: ~2 s

    • Relaxation delay: 2 s

    • Number of scans: 16

  • ¹³C{¹H} NMR:

    • Pulse sequence: zgpg30

    • Spectral width: ~240 ppm

    • Acquisition time: ~1 s

    • Relaxation delay: 2 s

    • Number of scans: 1024

  • COSY:

    • Pulse sequence: cosygpqf

    • Spectral width: ~16 ppm in both dimensions

    • Number of increments: 256

    • Number of scans per increment: 8

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • ¹H spectral width: ~16 ppm

    • ¹³C spectral width: ~160 ppm

    • Number of increments: 256

    • Number of scans per increment: 8

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • ¹H spectral width: ~16 ppm

    • ¹³C spectral width: ~240 ppm

    • Number of increments: 256

    • Number of scans per increment: 16

    • Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

Data Processing:

All 2D NMR data should be processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This typically involves Fourier transformation, phase correction, and baseline correction.

By systematically applying these 2D NMR techniques and carefully analyzing the resulting correlation data, researchers can confidently validate the structure of this compound and distinguish it from its isomers, ensuring the integrity of their chemical entities for further development.

Cross-Validation of 1,4-Dihydroanthracene Analysis: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,4-dihydroanthracene is crucial for various applications, including stability studies and impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of aromatic compounds. This guide provides an objective comparison of these methods for the analysis of this compound, supported by established experimental data for structurally similar polycyclic aromatic hydrocarbons (PAHs), to assist in method selection and validation.

The choice between HPLC and GC-MS is contingent on the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific analytical requirements, including sensitivity, selectivity, and throughput. Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.

Comparative Performance of HPLC and GC-MS

While direct comparative data for this compound is not extensively available in the literature, the following table summarizes the expected performance characteristics for the analysis of this and similar PAHs using HPLC and GC-MS. These values are derived from published data for structurally related compounds.

ParameterHPLC with UV/Fluorescence DetectionGC-MSKey Considerations
Linearity (R²) >0.998>0.999Both methods demonstrate excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) 0.01 - 0.51 ng/mL0.03 - 0.19 pg on-column[2]GC-MS typically offers significantly lower detection limits, making it ideal for trace analysis.
Limit of Quantification (LOQ) 0.03 - 1.71 ng/mL0.1 - 1.5 µg/kg (in matrix)[3]The lower LOQ of GC-MS allows for precise quantification of very low concentrations.
Precision (RSD%) < 5%< 10%Both methods offer good precision, with GC-MS often showing slightly higher variability due to the complexity of the system.
Analysis Time ~15 - 30 minutes[4]~20 - 40 minutesHPLC can offer faster analysis times, particularly with modern UHPLC systems.
Sample Preparation Simpler, often direct injection after dilution and filtration.[5]May require derivatization for polar analytes, though not typically for this compound. Requires solvent extraction.[5]HPLC is often favored for its less demanding sample preparation.
Selectivity Good, enhanced with fluorescence detection.Excellent, based on both retention time and mass fragmentation patterns.GC-MS provides a higher degree of confidence in analyte identification.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.The choice may be influenced by budget constraints.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS, based on established methods for PAHs.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of this compound without the need for derivatization. A reversed-phase method is typically employed.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Conditions:

  • Instrument: HPLC system with a UV or Fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[6] For example, a starting condition of 60% acetonitrile and 40% water, ramping to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: Monitoring at a wavelength of approximately 254 nm.

    • Fluorescence Detector: Excitation at ~270 nm and emission at ~330 nm (wavelengths may need optimization for this compound).

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Perform a liquid-liquid extraction of the sample using a suitable solvent such as dichloromethane (B109758) or hexane.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a volatile solvent (e.g., hexane).

  • An internal standard (e.g., a deuterated PAH) should be added for accurate quantification.[7]

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.[7]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injection Mode: Splitless injection to maximize sensitivity for trace analysis.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor the molecular ion (m/z 180) and characteristic fragment ions of this compound.

3. Data Analysis:

  • Identify this compound based on its retention time and the mass spectrum of the peak, which should be compared to a reference standard.

  • Quantify the compound using the calibration curve constructed from the analysis of standards containing the internal standard.

Visualizing the Workflow and Logic

To better understand the procedural flow and the logic behind the cross-validation, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing cluster_3 Cross-Validation Sample Test Sample Prep_HPLC Dilution & Filtration Sample->Prep_HPLC Prep_GCMS Extraction & Concentration Sample->Prep_GCMS HPLC HPLC-UV/FLD Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data (Retention Time, Peak Area) HPLC->Data_HPLC Data_GCMS GC-MS Data (Retention Time, Mass Spectrum, Peak Area) GCMS->Data_GCMS Compare Compare Results Data_HPLC->Compare Data_GCMS->Compare Conclusion Conclusion on Method Performance Compare->Conclusion

Caption: Experimental workflow for the cross-validation of this compound analysis.

G cluster_hplc HPLC Method cluster_gcms GC-MS Method Analyte This compound HPLC_Quant Quantitative Result (HPLC) Analyte->HPLC_Quant GCMS_Quant Quantitative Result (GC-MS) Analyte->GCMS_Quant HPLC_Params Performance Parameters (LOD, LOQ, Linearity) HPLC_Quant->HPLC_Params Validation Cross-Validation HPLC_Quant->Validation GCMS_Params Performance Parameters (LOD, LOQ, Linearity) GCMS_Quant->GCMS_Params GCMS_Quant->Validation Conclusion Validated Analytical Method Validation->Conclusion

Caption: Logical relationship of the cross-validation process.

Considerations for Method Selection

  • Sensitivity: For the detection of trace amounts of this compound, GC-MS is the superior choice due to its significantly lower limits of detection and quantification.[3]

  • Selectivity: In complex matrices where co-eluting interferences are a concern, the mass spectrometric detection of GC-MS provides a higher degree of certainty in compound identification compared to the UV or fluorescence detection of HPLC.

  • Sample Throughput: For routine analysis of a large number of samples with relatively high concentrations of the analyte, the simpler sample preparation and potentially faster analysis times of HPLC may be advantageous.[4][5]

  • Analyte Stability: 1,4-Dihydropyridine (B1200194) compounds, which share a similar dihydropyridine (B1217469) ring system, are known to be light-sensitive.[9] Therefore, photostability studies for this compound are recommended. Samples should be protected from light during preparation and analysis to prevent degradation. The higher temperatures used in GC analysis could also potentially lead to degradation of thermally labile compounds, although this is less likely for a stable aromatic hydrocarbon like this compound.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. GC-MS is the preferred method for trace-level quantification and unambiguous identification due to its superior sensitivity and selectivity. HPLC offers a simpler, faster, and more cost-effective alternative for routine analysis where the concentration of this compound is sufficiently high. A thorough cross-validation, by analyzing the same set of samples with both techniques, is the most robust approach to ensure the accuracy and reliability of the analytical data, providing a high degree of confidence in the results.

References

A Comparative Analysis of the Fluorescence Quantum Yield of Anthracene and its Dihydro Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of aromatic compounds is crucial for various applications, including the development of fluorescent probes and novel therapeutic agents. This guide provides a detailed comparison of the fluorescence quantum yield of anthracene (B1667546) and its non-aromatic derivative, 9,10-dihydroanthracene (B76342), supported by experimental data and protocols.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing fluorescent molecules. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Anthracene, a well-known polycyclic aromatic hydrocarbon, is recognized for its characteristic blue fluorescence. In contrast, its hydrogenated counterpart, 9,10-dihydroanthracene, exhibits significantly different photophysical behavior.

Quantitative Comparison of Fluorescence Quantum Yields

The fluorescence quantum yield of a compound is highly dependent on its molecular structure and the solvent in which it is dissolved. Anthracene's rigid, planar, and fully aromatic system allows for efficient fluorescence emission. However, the saturation of the central ring in 9,10-dihydroanthracene disrupts the extended π-conjugation, leading to a dramatic decrease in its ability to fluoresce. Dihydroanthracenes are generally considered to be non-fluorescent in solution[1].

CompoundSolventFluorescence Quantum Yield (Φf)
AnthraceneEthanol (B145695)0.27[2][3]
AnthraceneCyclohexane (B81311)0.28 - 0.36[3][4]
9,10-DihydroanthraceneSolutionGenerally non-fluorescent[1]

The Structural Basis for the Difference in Fluorescence

The stark contrast in the fluorescence quantum yields of anthracene and 9,10-dihydroanthracene can be attributed to their fundamental structural differences.

G cluster_anthracene Anthracene cluster_dihydroanthracene 9,10-Dihydroanthracene A Planar, Aromatic System (Extended π-conjugation) B Efficient Light Absorption A->B C High Fluorescence Quantum Yield B->C D Non-planar, Non-aromatic Central Ring (Disrupted π-conjugation) E Inefficient Light Absorption and/or Rapid Non-radiative Decay D->E F Negligible Fluorescence Quantum Yield E->F

Figure 1: Relationship between molecular structure and fluorescence.

Anthracene's fully conjugated system allows for the delocalization of π-electrons across the three rings, resulting in strong absorption of UV light and subsequent emission of fluorescent light. In 9,10-dihydroanthracene, the addition of two hydrogen atoms to the central ring breaks this conjugation, effectively isolating the two outer benzene (B151609) rings. This disruption of the extensive aromatic system leads to a significant change in the electronic structure, rendering the molecule essentially non-fluorescent.

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard with a known quantum yield. The following protocol outlines the comparative method.

Materials and Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol or cyclohexane of spectroscopic grade)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 or 9,10-diphenylanthracene (B110198) in cyclohexane)

  • Sample of interest (anthracene)

G prep Prepare Stock Solutions of Standard and Sample absorbance Measure Absorbance Spectra (Abs < 0.1 at excitation wavelength) prep->absorbance fluorescence Measure Fluorescence Emission Spectra (Excite at the same wavelength for all) absorbance->fluorescence integrate Integrate Area Under Emission Curves fluorescence->integrate calculate Calculate Quantum Yield using the comparative formula integrate->calculate

References

A Comparative Guide to Theoretical and Experimental Bond Lengths of 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretical and experimental bond lengths in the 1,4-dihydroanthracene molecule. Understanding the precise molecular geometry of such polycyclic aromatic hydrocarbons is crucial for predicting their chemical reactivity, designing novel therapeutics, and developing new materials. This document outlines the experimental data available for a closely related analogue and provides a detailed protocol for obtaining theoretical bond lengths, facilitating a robust comparison.

Data Presentation: Bond Length Comparison

Theoretical bond lengths for this compound can be obtained through computational chemistry methods. The table below provides the experimental data for the substituted analogue and serves as a template for comparison with theoretical values that researchers can calculate using the protocol provided.

BondExperimental Bond Length (Å) in 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene[1]Theoretical Bond Length (Å) in this compound (Calculated)
C1-C21.391 (average in outer rings)Value to be calculated
C2-C31.391 (average in outer rings)Value to be calculated
C3-C41.391 (average in outer rings)Value to be calculated
C4-C4a1.391 (average in outer rings)Value to be calculated
C4a-C10a1.419 (2) / 1.412 (2) (shared with central ring)Value to be calculated
C5-C61.391 (average in outer rings)Value to be calculated
C6-C71.391 (average in outer rings)Value to be calculated
C7-C81.391 (average in outer rings)Value to be calculated
C8-C8a1.391 (average in outer rings)Value to be calculated
C8a-C9Not directly equivalentValue to be calculated
C9-C9a1.477 (average in central ring)Value to be calculated
C10-C10a1.477 (average in central ring)Value to be calculated
C1-HNot reportedValue to be calculated
C2-HNot reportedValue to be calculated
C3-HNot reportedValue to be calculated
C4-HNot reportedValue to be calculated
C5-HNot reportedValue to be calculated
C6-HNot reportedValue to be calculated
C7-HNot reportedValue to be calculated
C8-HNot reportedValue to be calculated

Experimental and Theoretical Protocols

Experimental Protocol: X-ray Crystallography of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene

The experimental bond lengths presented in this guide for the dihydroanthracene core were determined by single-crystal X-ray diffraction. A detailed protocol for such an experiment typically involves the following steps:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The atomic positions and their anisotropic displacement parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

  • Data Analysis: From the refined crystal structure, precise bond lengths, bond angles, and other geometric parameters are calculated.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical bond lengths for this compound can be calculated using quantum chemical methods, with Density Functional Theory (DFT) being a common and accurate approach. A typical workflow for geometry optimization is as follows:

  • Initial Structure Generation: An initial 3D structure of the this compound molecule is generated using molecular modeling software.

  • Computational Method Selection:

    • Functional: A suitable density functional is chosen. For polycyclic aromatic hydrocarbons, functionals such as B3LYP or ωB97X-D are often used as they provide a good balance of accuracy and computational cost.

    • Basis Set: A basis set is selected to describe the atomic orbitals. A Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set such as cc-pVDZ are common choices for molecules of this size.

  • Geometry Optimization: A geometry optimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the minimum energy conformation of the molecule. This process continues until the forces on the atoms and the change in energy between successive steps fall below a defined threshold.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

  • Extraction of Bond Lengths: Once the geometry optimization is complete and confirmed, the final, optimized structure is used to measure the bond lengths between all atoms.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental bond lengths of this compound.

G Workflow for Comparing Theoretical and Experimental Bond Lengths cluster_0 Theoretical Approach cluster_1 Experimental Approach Theor_Start Initial 3D Structure of This compound DFT_Calc Geometry Optimization (DFT Calculation) Theor_Start->DFT_Calc Theor_BondLengths Calculated Theoretical Bond Lengths DFT_Calc->Theor_BondLengths Comparison Comparative Analysis of Bond Lengths Theor_BondLengths->Comparison Exp_Start Synthesize and Crystallize Substituted Analogue XRD Single-Crystal X-ray Diffraction Exp_Start->XRD Exp_BondLengths Measured Experimental Bond Lengths of Core XRD->Exp_BondLengths Exp_BondLengths->Comparison Conclusion Understanding of Molecular Geometry and Bonding Comparison->Conclusion

Caption: A flowchart illustrating the parallel theoretical and experimental workflows culminating in a comparative analysis of bond lengths.

References

A Comparative Analysis of Dihydroxyanthraquinone Isomers' Biological Activities for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of dihydroxyanthraquinone isomers, supported by experimental data. Dihydroxyanthraquinones are a class of organic compounds with a core anthraquinone (B42736) structure substituted with two hydroxyl groups. The position of these hydroxyl groups significantly influences their biological properties, which include anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.

Comparative Biological Activity Data

The biological activities of dihydroxyanthraquinone isomers are diverse, with the position of the hydroxyl groups on the anthraquinone scaffold playing a critical role in their efficacy. Below are summaries of their performance in key biological assays.

Cytotoxic Activity

The anticancer potential of dihydroxyanthraquinone isomers has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit 50% of a biological process, is a key metric for cytotoxicity. A lower IC50 value indicates greater potency.

IsomerCommon NameCancer Cell LineIC50 (µM)
1,2-DihydroxyanthraquinoneAlizarin (B75676)Pancreatic Cancer (PANC-1)~20
Pancreatic Cancer (MIA PaCa-2)~10
1,4-DihydroxyanthraquinoneQuinizarinHuman Liver Cancer (HepG-2)12.5 (derivative)[1]
1,8-DihydroxyanthraquinoneDanthron/ChrysazinBreast Cancer (MCF-7)156-241 (for 2,6-DHAQ)[1]
Breast Cancer (MDA-MB-231)156-241 (for 2,6-DHAQ)[1]
2,6-DihydroxyanthraquinoneAnthraflavic AcidBreast Cancer (panel of six lines)156-241

Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and duration of exposure. The data presented is for comparative purposes.[1]

Antioxidant Activity

Dihydroxyanthraquinones are recognized for their antioxidant properties, attributed to their ability to neutralize free radicals.[1] The antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with lower IC50 values indicating stronger antioxidant activity.

IsomerAssayIC50 (µg/mL)
Purpurin (B114267) (1,2,4-Trihydroxyanthraquinone)DPPH3.491
Various AnthraquinonesDPPH & ABTSVaries

Note: Purpurin, a trihydroxyanthraquinone, is included for reference to highlight the potent antioxidant activity within this class of compounds. Direct comparative IC50 values for a wide range of dihydroxyanthraquinone isomers are not consistently available in single studies.[1] A study evaluating purpurin, anthrarufin (1,5-dihydroxyanthraquinone), and chrysazin (1,8-dihydroxyanthraquinone) found that purpurin exhibited the highest antioxidative activity.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of dihydroxyanthraquinones are often linked to their ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes. For instance, alizarin (1,2-dihydroxyanthraquinone) has been shown to inhibit the growth of pancreatic cancer cells by suppressing NF-κB activation.[1]

Antimicrobial Activity

Several dihydroxyanthraquinone isomers have demonstrated activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Isomer/DerivativeMicroorganismActivity/Measurement
1,2-Dihydroxyanthraquinone (Alizarin)Bacillus cereusWeak activity (11.0 mm clean zone at 2.0 mg/disc)
Staphylococcus epidermidisModerate activity (17.5 mm clean zone at 2.0 mg/disc)
Salmonella entericaModerate activity (16.2 mm clean zone at 2.0 mg/disc)
Alizarin-3-methyliminodiacetic acidB. cereus, S. intermedius, S. epidermidis, S. entericaStrongest antimicrobial activity at 2.0 mg/disc
1,8-DihydroxyanthraquinoneStaphylococcus aureusLess active than emodin (B1671224) and rhein
2,3-dihydroxy-9,10-anthraquinoneP. aeruginosa, S. typhimurium, K. pneumoniae, S. aureusMIC of 12.5 µg/mL
6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone)S. aureus, B. subtilis, E. faecalisMIC of 62.5 µg/mL
S. epidermidisMIC of 15.62 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability and metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the dihydroxyanthraquinone isomers and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

Antioxidant Assays

DPPH Assay

  • Reaction Mixture: A reaction mixture is prepared containing 100 µL of various concentrations of the dihydroxyanthraquinone isomer and 100 µL of DPPH solution (0.2 mM in methanol).[1]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: The absorbance is measured at 517 nm.[1]

ABTS Assay

  • ABTS Radical Cation Generation: Equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution are mixed and left in the dark at room temperature for 12-16 hours. The resulting ABTS radical cation solution is diluted with methanol (B129727) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Reaction: 10 µL of the dihydroxyanthraquinone isomer at various concentrations is added to 1 mL of the diluted ABTS radical cation solution.[1]

  • Absorbance Measurement: The absorbance is measured at 734 nm after 6 minutes.[1]

Visualizing Mechanisms and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Treat with Dihydroxyanthraquinone Isomers start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition mtt_incubation Incubate (4h) mtt_addition->mtt_incubation solubilization Add DMSO to Solubilize Formazan mtt_incubation->solubilization readout Measure Absorbance at 570nm solubilization->readout

Workflow of the MTT assay for determining cytotoxicity.

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_start Mix Isomer with DPPH Solution dpph_incubate Incubate (30 min, dark) dpph_start->dpph_incubate dpph_read Measure Absorbance at 517nm dpph_incubate->dpph_read abts_start Mix Isomer with ABTS Radical Solution abts_incubate Incubate (6 min) abts_start->abts_incubate abts_read Measure Absorbance at 734nm abts_incubate->abts_read

Workflow for DPPH and ABTS antioxidant assays.

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway Inhibition stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk nfkb_ikb IκBα NF-κB ikk->nfkb_ikb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p50/p65) translocation Translocation nfkb->translocation nfkb_ikb->ikb Ubiquitination & Degradation nfkb_ikb->nfkb nucleus Nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription translocation->nucleus dhaq Dihydroxyanthraquinones dhaq->ikk Inhibition

Inhibition of the NF-κB signaling pathway by dihydroxyanthraquinones.

References

A Researcher's Guide to Purity Assessment of 1,4-Dihydroanthracene via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible experimentation. Melting point analysis stands as a fundamental, accessible, and highly informative technique for the initial assessment of a crystalline solid's purity. This guide provides a comparative framework for using melting point determination to evaluate the purity of 1,4-Dihydroanthracene, particularly in the context of common synthetic impurities.

The purity of a crystalline substance is directly correlated with its melting behavior. A pure compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1][2][3][4] This phenomenon, known as melting point depression, provides a straightforward method to qualitatively assess purity.

Comparative Data for Purity Assessment

While a definitive melting point for pure this compound is not consistently reported in publicly available chemical databases, purity can be effectively assessed by comparing a synthesized batch against a highly purified reference standard and known potential impurities. The synthesis of this compound is often achieved through the Birch reduction of anthracene (B1667546), a process that can yield several byproducts.

Key potential impurities include the unreacted starting material (anthracene) and isomers or over-reduced species such as 9,10-Dihydroanthracene and 1,2,3,4-Tetrahydroanthracene. The presence of any of these compounds in a sample of this compound will result in a melting point that is lower and broader than that of a pure reference sample.

The table below summarizes the melting points of these common alternatives and potential contaminants.

CompoundRoleReported Melting Point (°C)Expected Effect on this compound Sample
This compound Reference Sample Not Readily Available in Literature Sharp melting range in pure form
AnthraceneStarting Material216 - 218 °C[5]Broadens and depresses melting point
9,10-DihydroanthraceneIsomeric Impurity103 - 109 °C[6][7]Broadens and depresses melting point
1,2,3,4-TetrahydroanthraceneOver-reduction Impurity103 - 105 °C[5]Broadens and depresses melting point

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point range of a this compound sample using a modern melting point apparatus.

Materials:

  • Sample of this compound (must be completely dry and finely powdered)

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation: Place a small amount of the dry this compound sample on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle or the back of a spatula.[7]

  • Loading the Capillary Tube: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: To pack the sample tightly at the bottom of the tube, drop the capillary, sealed-end down, through a long, narrow tube (like a glass tube or a condenser) onto a hard surface.[8][9] Repeat this process until the sample is packed to a height of 2-3 mm. Consistent packing is crucial for reproducible results.[7]

  • Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. If the approximate melting point is unknown, it is advisable to first perform a rapid determination by heating quickly to find a rough range.[1]

  • Melting Point Determination:

    • For an accurate measurement, begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.

    • Continue heating at the same slow rate and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[8]

  • Reporting the Result: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range will be narrow, while an impure sample will exhibit a wider range.

Workflow for Purity Assessment

The logical flow of assessing the purity of a synthesized this compound sample using melting point analysis is depicted in the diagram below. This process emphasizes the comparison between a test sample and a purified reference standard.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_interp Data Interpretation cluster_conclusion Conclusion Start Synthesized this compound Sample Purify Prepare Purified Reference Sample (e.g., via Recrystallization) Start->Purify Grind Grind and Dry Samples Start->Grind Purify->Grind Load Load Samples into Capillaries Grind->Load Measure_Test Determine Melting Range of Test Sample (T_test) Load->Measure_Test Measure_Ref Determine Melting Range of Reference Sample (T_ref) Load->Measure_Ref Compare Compare T_test with T_ref Measure_Test->Compare Measure_Ref->Compare Pure Sample is Likely Pure Compare->Pure T_test ≈ T_ref (Sharp Range) Impure Sample is Impure Compare->Impure T_test < T_ref (Broad Range)

Caption: Workflow for purity assessment via melting point.

This workflow highlights that in the absence of a literature value, an internal, highly purified reference standard is critical for meaningful purity assessment by melting point analysis. A broad and depressed melting range in the test sample relative to the reference standard is a strong indicator of the presence of impurities.

References

Safety Operating Guide

Proper Disposal of 1,4-Dihydroanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,4-Dihydroanthracene is crucial for ensuring personnel safety and environmental protection. As with many specialty chemicals, this compound must be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. This guide provides a procedural overview for the proper disposal of this compound and associated contaminated materials, adhering to standard laboratory safety practices.

Immediate Safety and Handling Precautions:

Prior to handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, must be worn at all times. In the event of a spill, the solid material should be carefully swept up to avoid creating dust and placed into a designated, sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The following steps outline the standard procedure for the disposal of this compound waste. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.[1]

  • Waste Characterization and Segregation:

    • Classify this compound as a hazardous chemical waste.

    • Segregate it from other waste streams, such as non-hazardous trash, sharps, and biological waste.[1]

    • Do not mix this compound waste with other chemical wastes unless explicitly approved by your EHS department.[1]

  • Proper Containerization:

    • Use a chemically compatible container with a secure lid for waste collection.[1][2] The original product container is often a suitable choice if it is in good condition.[1]

    • Ensure the container is in good condition, free from leaks or rust.[2][3] If a container begins to leak, the waste must be transferred to a new, suitable container.[2][3]

    • For liquid waste, only use containers designed for liquids that can be securely sealed.[4]

    • Keep waste containers closed at all times except when adding waste.[2][3][5]

  • Labeling of Hazardous Waste:

    • Label the waste container with the words "Hazardous Waste".[2][3][6]

    • The label must include the full chemical name ("this compound") and the quantity or concentration of the waste.[6] For mixtures, each chemical component must be listed.[6]

    • Include the date of waste generation, the place of origin (e.g., laboratory room number), and the name and contact information of the principal investigator.[6]

  • Storage of Hazardous Waste:

    • Store hazardous waste in a designated satellite accumulation area (SAA).

    • Segregate incompatible wastes to prevent accidental reactions.[3][5]

    • It is good practice to use secondary containment for liquid hazardous waste.[5][7]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

    • Provide them with a complete list of the chemicals to be disposed of.[6]

    • Follow their specific procedures for waste handover.[1]

Disposal of Empty Containers:

Empty containers that held this compound must also be disposed of properly. The container should be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[3] This rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing and air-drying, the container's label should be defaced, and it may then be disposed of in the regular trash, though it is best to consult with your EHS department for final confirmation.[3][7]

Waste Information Summary

The following table should be completed for each container of this compound waste to ensure accurate record-keeping and compliant disposal.

ParameterDescription
Chemical Name This compound
CAS Number 605-01-6
Physical State Solid / Solution (specify solvent)
Quantity e.g., 5 grams, 100 mL
Concentration (if in solution) e.g., 10 mg/mL in Toluene
Date of Generation YYYY-MM-DD
Principal Investigator [Name]
Contact Information [Phone Number]
Location [Building and Room Number]

Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: this compound Waste Generated B Characterize as Hazardous Waste A->B C Select Appropriate, Compatible Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Wastes E->F G Is Container Full or Pickup Required? F->G G->E No H Contact EHS for Waste Pickup G->H Yes I Follow EHS Instructions for Handover H->I J End: Waste Disposed Compliantly I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,4-Dihydroanthracene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Plan for 1,4-Dihydroanthracene

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of analogous polycyclic aromatic hydrocarbons (PAHs) and standard best practices for laboratory chemical safety. It is imperative to treat this compound as a hazardous substance.

I. Personal Protective Equipment (PPE)

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. The following table summarizes the required personal protective equipment.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact with the chemical.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes exposed skin and protects personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working outside of a fume hood or if there is a risk of generating dust or aerosols.
II. Operational Plan: Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE as outlined in the table above.

    • Prepare a designated waste container for this compound waste.

  • Handling :

    • Conduct all weighing and transferring of solid this compound within the chemical fume hood to contain any dust.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound closed when not in use.

  • Spill Management :

    • In the event of a spill, avoid creating dust by gently covering the solid material with an absorbent material if appropriate.[1]

    • Carefully sweep or scoop the spilled solid into a designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

III. Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to ensure personnel safety and environmental protection. This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled, and sealable hazardous waste container.[2]

    • Collect any liquid waste containing this compound in a separate, sealed container designed for flammable or chemical liquid waste.[2] Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Labeling :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Storage :

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]

    • Keep containers tightly sealed except when adding waste.[2]

  • Final Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] Provide them with accurate information about the waste contents.

Visual Workflow for Handling and Disposal

The following diagram outlines the procedural flow for the safe handling and disposal of this compound.

start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Handle this compound (Weighing, Transferring) fume_hood->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes waste_generation Generate Waste (Solid & Liquid) spill_check->waste_generation No spill_procedure->waste_generation segregate_waste Segregate Waste into Labeled Containers waste_generation->segregate_waste store_waste Store Waste in Designated Area segregate_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Procedure Complete contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.